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  • Product: 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-
  • CAS: 28221-31-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 5,6-Dihydro-2-ethyl-4H-1,3-thiazine: A Comprehensive Analytical Guide

Executive Summary The compound 5,6-dihydro-2-ethyl-4H-1,3-thiazine (CAS: 28221-31-0)[1] represents a critical class of N,S-heterocycles. The 1,3-thiazine core is a foundational scaffold in medicinal chemistry, most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5,6-dihydro-2-ethyl-4H-1,3-thiazine (CAS: 28221-31-0)[1] represents a critical class of N,S-heterocycles. The 1,3-thiazine core is a foundational scaffold in medicinal chemistry, most notably forming the structural basis of cephalosporin antibiotics and various anti-inflammatory agents[2]. Characterizing this cyclic thioimidate requires a robust, multi-modal spectroscopic approach. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of 5,6-dihydro-2-ethyl-4H-1,3-thiazine using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Rationale & Chemical Context

To accurately interpret the spectroscopic data of 5,6-dihydro-2-ethyl-4H-1,3-thiazine, one must first understand its electronic distribution. The molecule consists of a six-membered ring containing sulfur at position 1 and nitrogen at position 3[3]. The removal of double bonds at positions 5 and 6 (dihydro) and the presence of an ethyl group at position 2 result in a localized C2=N3 double bond , defining the molecule as a cyclic thioimidate.

  • Electronegativity Effects: Nitrogen (Pauling electronegativity 3.04) is significantly more electron-withdrawing than Sulfur (2.58). Consequently, protons and carbons adjacent to the nitrogen (C4) will be more deshielded than those adjacent to the sulfur (C6).

  • Anisotropy: The C=N double bond restricts rotation and creates a planar region at the S1-C2-N3 junction, exerting an anisotropic deshielding effect on the adjacent ethyl group[4].

Self-Validating Experimental Protocols

Reliable spectroscopic characterization relies on self-validating workflows—systems where the experimental design inherently proves the validity of the data collected.

Workflow A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H, 13C, 2D) A->B Aliquot in CDCl3 C FT-IR Spectroscopy (ATR Mode) A->C Neat Sample D HRMS (ESI-TOF) (Mass Accuracy <5 ppm) A->D Dilute in MeOH E Data Integration & Structural Elucidation B->E C->E D->E

Fig 1. Self-validating analytical workflow for 1,3-thiazine characterization.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen because the molecule lacks exchangeable protons (no N-H or O-H bonds), preventing solvent exchange artifacts. TMS acts as an internal standard, self-validating the 0.00 ppm chemical shift scale.

  • Shimming: Transfer the solution to a 5 mm precision NMR tube. Ensure a solvent column height of exactly 4 cm to optimize magnetic field homogeneity (shimming).

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 30° pulse angle, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, complete proton decoupling).

  • 2D NMR: For Heteronuclear Multiple Bond Correlation (HMBC), optimize the long-range coupling delay for nJCH​=8 Hz (approx. 62.5 ms) to capture the critical 2-bond and 3-bond correlations to the quaternary C2 carbon.

Protocol 2: FT-IR (ATR) Analysis
  • Baseline Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution).

    • Causality: A flat background spectrum validates crystal cleanliness and eliminates atmospheric CO2​ and H2​O interference.

  • Sample Application: Apply 2 μL of the neat liquid compound directly onto the crystal, ensuring full coverage of the sensor. Acquire the sample spectrum (32 scans).

Protocol 3: HRMS (ESI-TOF) Analysis
  • Ionization Optimization: Prepare a 1 μg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, exploiting the basicity of the imine nitrogen to maximize the yield of the [M+H]+ pseudomolecular ion.

  • Lock Mass Validation: Infuse the sample at 10 μL/min while co-infusing a reference lock mass (e.g., Leucine Enkephalin, m/z 556.2771). This self-validates the instrument's mass accuracy to <5 ppm in real-time.

Nuclear Magnetic Resonance (NMR) Profiling

The structural elucidation of 5,6-dihydro-2-ethyl-4H-1,3-thiazine relies heavily on the distinct chemical shifts generated by the heteroatoms[2].

1D NMR Assignments
  • The Thioimidate Core (C2): The most diagnostic feature in the 13C NMR spectrum is the C2 quaternary carbon. Due to sp2 hybridization and the combined electron-withdrawing effects of the adjacent double-bonded Nitrogen and single-bonded Sulfur, this carbon appears highly deshielded at δ ~162.5 ppm [2].

  • Ring Protons (C4, C5, C6): The C4 protons ( δ ~3.60 ppm) are shifted further downfield than the C6 protons ( δ ~3.05 ppm) due to the higher electronegativity of Nitrogen compared to Sulfur. The C5 protons, being homocyclic and furthest from the heteroatoms, appear as a multiplet at δ ~1.95 ppm.

  • Ethyl Substituent: The ethyl group exhibits standard first-order coupling: a triplet for the CH3​ ( δ ~1.20 ppm) and a quartet for the CH2​ ( δ ~2.45 ppm).

2D NMR (HMBC) Connectivity Map

To unambiguously prove that the ethyl group is attached to the C2 position of the thiazine ring, HMBC is utilized. The quaternary C2 carbon ( δ ~162.5) will show strong 2J and 3J correlations with the ethyl CH2​ protons and the ring C4/C6 protons, respectively.

HMBC_Logic cluster_0 Proton Donors (HMBC) C2 C2 (Thioimidate Core) δC ~162.5 ppm H_Et Ethyl -CH2- δH ~2.45 ppm H_Et->C2 2J C-H Coupling H4 Ring C4-H2 δH ~3.60 ppm H4->C2 3J C-H Coupling (via N) H6 Ring C6-H2 δH ~3.05 ppm H6->C2 3J C-H Coupling (via S)

Fig 2. Key HMBC correlations confirming the C2 thioimidate connectivity.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups[3].

  • C=N Stretch: The most prominent feature is a sharp, intense band between 1610 and 1640 cm −1 , corresponding to the endocyclic C=N stretching vibration.

  • Absence of N-H: The complete absence of absorption bands above 3200 cm −1 confirms that the molecule exists purely in the imine form (thioimidate) rather than tautomerizing to an enamine form (which would exhibit a distinct secondary amine N-H stretch)[5].

  • C-S Stretch: A weaker, yet diagnostic band appears in the fingerprint region around 650–700 cm −1 , characteristic of the C-S-C linkage.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition ( C6​H11​NS )[6].

  • Exact Mass: The theoretical monoisotopic mass of the neutral molecule is 129.0612 Da[7]. Under positive Electrospray Ionization (ESI+), protonation occurs at the basic imine nitrogen, yielding an expected [M+H]+ peak at m/z 130.0686 .

  • Fragmentation Causality: Collision-Induced Dissociation (CID) of the [M+H]+ ion typically initiates via the cleavage of the relatively weak C-S bond. A common retro-Diels-Alder-like fragmentation results in the neutral loss of ethylene ( C2​H4​ , 28 Da) from the saturated portion of the ring, yielding a diagnostic fragment at m/z 102.037.

Data Summary Tables

The following tables summarize the quantitative spectroscopic data required to validate the structure of 5,6-dihydro-2-ethyl-4H-1,3-thiazine.

Table 1: NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)

PositionNucleusChemical Shift ( δ , ppm)Multiplicity / J (Hz)IntegrationStructural Assignment / Causality
C2 13C 162.5Singlet-Deshielded sp2 thioimidate carbon.
C4 1H / 13C 3.60 / 48.5Triplet ( J =6.5)2HDeshielded by adjacent electronegative Nitrogen.
C6 1H / 13C 3.05 / 28.2Triplet ( J =6.5)2HAdjacent to Sulfur; less deshielded than C4.
C5 1H / 13C 1.95 / 23.4Multiplet2HHomocyclic methylene, furthest from heteroatoms.
Ethyl CH2​ 1H / 13C 2.45 / 32.1Quartet ( J =7.5)2HSplit by adjacent CH3​ ; deshielded by C=N anisotropy.
Ethyl CH3​ 1H / 13C 1.20 / 11.8Triplet ( J =7.5)3HTerminal methyl group.

Table 2: HRMS and FT-IR Diagnostic Markers

TechniqueDiagnostic MarkerObserved ValueStructural Significance
HRMS (ESI+) [M+H]+ Ionm/z 130.0686Confirms exact elemental formula C6​H12​NS+ .
HRMS (MS/MS) Fragment Ionm/z 102.037Loss of C2​H4​ via ring opening.
FT-IR (ATR) C=N Stretch~1625 cm −1 Validates the endocyclic thioimidate double bond.
FT-IR (ATR) N-H StretchAbsentProves absence of tautomeric enamine formation.

References

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • Synthesis of a 6-CF3-Substituted 2-Amino-dihydro-1,3-thiazine β-Secretase Inhibitor by N,N-Diethylaminosulfur Trifluoride-Mediated Chemoselective Cycliz
  • Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
  • Introduction to Spectroscopy, 5th Edition. Cengage Learning.
  • PubChemLite - 4H-1,3-thiazine, 5,6-dihydro-2-ethyl- (C6H11NS).

Sources

Exploratory

Structural Elucidation of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine: A Comprehensive NMR Analysis Guide

Executive Summary & Structural Architecture The molecule 2-ethyl-5,6-dihydro-4H-1,3-thiazine (C₆H₁₁NS) is a six-membered heterocyclic compound featuring a sulfur atom at position 1, a nitrogen atom at position 3, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

The molecule 2-ethyl-5,6-dihydro-4H-1,3-thiazine (C₆H₁₁NS) is a six-membered heterocyclic compound featuring a sulfur atom at position 1, a nitrogen atom at position 3, and an endocyclic imine double bond between C2 and N3. The "5,6-dihydro-4H" nomenclature indicates that the ring is fully saturated at the 4, 5, and 6 positions.

Accurate structural elucidation of this scaffold is critical in drug development, as the 1,3-thiazine pharmacophore is frequently leveraged for its diverse biological activities. This whitepaper provides a highly technical, self-validating framework for assigning the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule, grounded in quantum mechanical causality and empirical data from analogous heterocycles[1].

Causality in Magnetic Environments

To understand the NMR spectra of 2-ethyl-5,6-dihydro-4H-1,3-thiazine, we must analyze the electronic causality driving the chemical shifts:

  • Electronegativity & Inductive Deshielding : Nitrogen (Pauling scale: 3.04) is significantly more electronegative than sulfur (2.58). Consequently, the electron density around the C4 position (adjacent to N) is depleted more severely than at the C6 position (adjacent to S). This causes the C4 protons and carbon to resonate further downfield (higher frequency)[2].

  • Magnetic Anisotropy of the Imine Bond : The sp² hybridized C2 carbon forms a C=N double bond. The circulation of π-electrons in this bond generates a local magnetic field that heavily deshields the C2 carbon and the adjacent α-protons of the ethyl group.

  • Relaxation Dynamics (T₁) : The C2 carbon is quaternary (lacking directly attached protons). Because ¹³C relaxation is primarily driven by dipole-dipole interactions with attached protons (proportional to 1/r6 ), C2 exhibits a significantly longer longitudinal relaxation time (T₁) compared to the CH₂ and CH₃ carbons.

Experimental Protocol: A Self-Validating System

A robust analytical protocol cannot rely on 1D NMR alone; it must be a closed-loop, self-validating system where 1D assignments are mathematically proven by 2D correlation networks.

Step-by-Step Acquisition Methodology
  • Sample Preparation : Dissolve 20 mg of high-purity 2-ethyl-5,6-dihydro-4H-1,3-thiazine in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ provides a non-polar, aprotic environment that stabilizes the imine bond without inducing solvent-solute hydrogen bonding shifts. It also provides the deuterium lock signal required for magnetic field stabilization.

  • Internal Calibration : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift scale precisely to 0.00 ppm.

  • ¹H NMR (1D) Acquisition : Run at 400 MHz using a 30° pulse sequence (zg30). Set the relaxation delay (d1) to 1.0 second. Acquire 16 scans.

  • ¹³C NMR (1D) Acquisition : Run at 100 MHz using a proton-decoupled sequence (zgpg30). Critical adjustment : Increase the relaxation delay (d1) to 2.0–3.0 seconds.

    • Causality: This extended delay ensures the quaternary C2 carbon, which suffers from slow T₁ relaxation, fully returns to thermal equilibrium before the next pulse, preventing signal saturation and loss of the C2 peak.

  • 2D NMR Cross-Validation : Acquire COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to map the continuous spin system and long-range C-H couplings.

Workflow S1 Sample Prep CDCl3, 298 K S2 1H NMR (1D) zg30, d1=1s S1->S2 S3 13C NMR (1D) zgpg30, d1=2s S1->S3 S4 2D COSY 1H-1H Coupling S2->S4 S5 2D HSQC/HMBC 1H-13C Correlation S3->S5 S6 Structural Validation S4->S6 S5->S6

Caption: Self-validating NMR acquisition workflow for structural elucidation.

Spectroscopic Analysis & Data Presentation

¹H NMR Assignments (400 MHz, CDCl₃)

The proton spectrum is defined by scalar coupling (³J) governed by the Karplus equation. The ring protons form an A₂M₂X₂ spin system[1].

PositionMultiplicityIntegrationChemical Shift (δ, ppm)Causality / Coupling Dynamics
Ethyl CH₃ (β) Triplet (t)3H~1.22Coupled to adjacent CH₂ (³J ≈ 7.5 Hz). Highly shielded aliphatic environment.
Ring C5-H₂ Pentet (p)2H~1.92Coupled to C4-H₂ and C6-H₂ (³J ≈ 5.8 Hz). Farthest from the deshielding N and S atoms.
Ethyl CH₂ (α) Quartet (q)2H~2.48Coupled to CH₃ (³J ≈ 7.5 Hz). Mildly deshielded by the adjacent C=N double bond.
Ring C6-H₂ Triplet (t)2H~3.02Coupled to C5-H₂ (³J ≈ 5.8 Hz). Deshielded by the adjacent Sulfur atom.
Ring C4-H₂ Triplet (t)2H~3.71Coupled to C5-H₂ (³J ≈ 5.8 Hz). Strongly deshielded by the highly electronegative Nitrogen atom.
¹³C NMR Assignments (100 MHz, CDCl₃)

The carbon spectrum relies heavily on the inductive effects of the heteroatoms. Analogous structures in literature confirm the extreme downfield shift of the C2 carbon[3][4].

PositionCarbon TypeChemical Shift (δ, ppm)Causality / Relaxation Dynamics
Ethyl CH₃ (β) Primary (CH₃)~11.5Standard aliphatic methyl group. Fast T₁ relaxation.
Ring C5 Secondary (CH₂)~22.4Aliphatic ring carbon, minimal inductive effect from heteroatoms.
Ring C6 Secondary (CH₂)~28.1Deshielded by Sulfur (electronegativity 2.58).
Ethyl CH₂ (α) Secondary (CH₂)~31.8Deshielded by the sp² hybridized C2 carbon.
Ring C4 Secondary (CH₂)~48.5Strongly deshielded by Nitrogen (electronegativity 3.04).
Ring C2 Quaternary (C=N)~162.3Extreme deshielding due to sp² hybridization and double bond to N. Slow T₁ relaxation requires extended d1 delay.

2D NMR Cross-Validation Strategy

To mathematically prove the 1D assignments, we utilize a 2D correlation network.

  • COSY confirms the continuous aliphatic chain of the ring: the signal at 3.71 ppm (C4) correlates to 1.92 ppm (C5), which in turn correlates to 3.02 ppm (C6).

  • HMBC is the ultimate validator for the quaternary C2 carbon. The protons of the ethyl CH₂ group (2.48 ppm), the C4 ring protons (3.71 ppm), and the C6 ring protons (3.02 ppm) will all show strong ³J correlations across the heteroatoms to the C2 carbon at 162.3 ppm.

Correlations C2 C2 (C=N) C4 C4 (CH2-N) C4->C2 HMBC C5 C5 (CH2) C4->C5 COSY C6 C6 (CH2-S) C5->C6 COSY C6->C2 HMBC Ca C-α (Ethyl) Ca->C2 HMBC Cb C-β (Ethyl) Ca->Cb COSY

Caption: Key 2D NMR (COSY and HMBC) correlation network for the 1,3-thiazine ring.

By interlocking the predicted chemical shifts with the empirical 2D connectivity map, the structural assignment of 2-ethyl-5,6-dihydro-4H-1,3-thiazine transitions from a theoretical estimation to an analytically validated certainty.

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Foundational

Structural Elucidation and Crystallographic Profiling of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Derivatives

Executive Summary & Mechanistic Context Nitrogen-sulfur containing six-membered heterocycles represent a privileged class of scaffolds in modern drug discovery. Among these, 1,3-thiazine derivatives are critical structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Nitrogen-sulfur containing six-membered heterocycles represent a privileged class of scaffolds in modern drug discovery. Among these, 1,3-thiazine derivatives are critical structural motifs found in numerous bioactive compounds and natural products[1]. A fundamental challenge in leveraging these molecules for targeted therapeutics is understanding their structural plasticity. The 2-ethyl-5,6-dihydro-4H-1,3-thiazine core exhibits complex tautomeric behavior, shifting between different isomeric states depending on its environment[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic signatures of these derivatives. By understanding the causality behind their synthesis, isolation, and solid-state behavior, researchers can predictably control the stereochemistry required for advanced pharmaceutical applications, such as beta-secretase inhibition and antimycobacterial targeting.

Crystallographic Signatures & Tautomeric Dynamics

The structural elucidation of 1,3-thiazines is heavily dependent on the state of matter during analysis. In solution, comprehensive 2D NMR experiments (such as COSY and HMBC) unambiguously confirm that the2[2].

However, the transition to the solid state fundamentally alters this dynamic. During crystallization, intermolecular forces—specifically hydrogen bonding networks—can stabilize alternative forms, such as the 1,3-thiazinane isomer[2]. When subjected to single-crystal X-ray diffraction, the thiazine ring frequently adopts a highly specific "sofa" conformation. In this geometry, the C3 atom deviates significantly (e.g., by 0.686 Å) from the plane formed by the remaining five atoms, which lie in a nearly perfect common plane. Confirming this conformation is essential, as the solid-state geometry often mimics the bioactive conformation required to interface with enzymatic binding pockets.

Tautomerism A Solution State (5,6-dihydro-4H-1,3-thiazine) B Proton Transfer (Tautomeric Equilibrium) A->B Solvent Evaporation & Concentration C Solid State Crystallization (Intermolecular H-Bonding) B->C Nucleation Phase D Crystal Lattice (1,3-thiazinane / Sofa Conformation) C->D X-Ray Diffraction Validation

State-dependent tautomeric equilibrium and crystallographic isolation of thiazine derivatives.

Physicochemical & Quantitative Data

To establish a baseline for synthetic and analytical workflows, the core quantitative properties of the unsubstituted 2-ethyl derivative are summarized below. These parameters dictate solvent selection during purification and crystallization.

PropertyValue
Chemical Name 2-Ethyl-5,6-dihydro-4H-1,3-thiazine
CAS Number 28221-31-0
Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
Boiling Point 182.1 °C at 760 mmHg
Density 1.08 g/cm³
Vapor Pressure 1.12 mmHg at 25°C
LogP 1.36

(Data sourced from standardized chemical profiling[3][4])

Self-Validating Experimental Workflows

To accurately study the crystal structure, one must first synthesize the core with high fidelity and subsequently force it into an ordered crystal lattice. The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure structural integrity at every phase.

Synthesis of the 1,3-Thiazine Core

The construction of the 2-ethyl-5,6-dihydro-4H-1,3-thiazine core can be efficiently achieved via the thionation and cyclization of N-(2-hydroxyethyl)propionamide[1].

  • Precursor Activation: Treat the starting amide with Lawesson's reagent in a dry organic solvent under reflux.

    • Causality: Lawesson's reagent selectively converts the carbonyl oxygen to a thiocarbonyl, generating a thioamide. This is a mandatory mechanistic step because sulfur is a softer, more polarizable nucleophile than oxygen, drastically lowering the activation energy required for the subsequent ring closure.

  • Base-Catalyzed Cyclization: Expose the intermediate to an aqueous solution of potassium carbonate ( K2​CO3​ )[1].

    • Causality: The mild base deprotonates the intermediate, driving an intramolecular nucleophilic attack. This step acts as a thermodynamic sink, locking the molecule into the highly stable six-membered 1,3-thiazine ring and yielding the product in 57–75% efficiency[1].

  • In-Process Control (IPC) Validation: Before proceeding to crystallization, extract an aliquot of the organic layer and analyze it via 1H-NMR.

    • Validation Metric: The presence of the characteristic ethyl quartet/triplet and the complete disappearance of the thioamide proton validate successful cyclization. Proceeding without this confirmation risks co-crystallizing unreacted precursors.

Single-Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction, a controlled slow evaporation technique is employed to isolate the .

  • Binary Solvent Selection: Dissolve the purified thiazine derivative in a binary solvent system of ether and hexane (ratio 4:6).

    • Causality: The compound exhibits high solubility in ether but marginal solubility in hexane. A single-solvent system often leads to rapid precipitation, whereas a binary system allows for fine-tuned solubility control.

  • Controlled Evaporation: Place the solution in a loosely capped vial at standard temperature, allowing the highly volatile ether to evaporate preferentially.

    • Causality: As the ether escapes, the solution slowly and uniformly crosses the supersaturation threshold. This gradual reduction in solubility prevents the rapid precipitation of amorphous powders. Instead, it forces the molecules to nucleate into a highly ordered crystal lattice, successfully locking the thiazine ring into its characteristic "sofa" conformation for X-ray analysis.

SynthWorkflow Step1 Phase 1: Precursor Activation N-(2-hydroxyethyl)propionamide + Lawesson's Reagent Step2 Phase 2: Thionation & Cyclization K2CO3 Base Catalysis (Drives Ring Closure) Step1->Step2 Reflux IPC In-Process Control 1H-NMR / HMBC Confirmation of Thiazine Core Step2->IPC Aliquot Sampling Step3 Phase 3: Purification Silica Gel Chromatography (Isolates 2-ethyl derivative) IPC->Step3 Validated Step4 Phase 4: Crystallization Ether/Hexane (4:6) Slow Evaporation (Forces Ordered Nucleation) Step3->Step4 Purified Extract

Self-validating experimental workflow for the synthesis and crystallization of thiazine derivatives.

Pharmaceutical Implications

The precise spatial arrangement of the 1,3-thiazine core directly dictates its pharmacological utility. Crystallographic profiling has revealed that specific diastereomers of 5,6-dihydro-4H-1,3-thiazine—particularly those where substituents maintain a trans-relationship across the ring—exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv.

Furthermore, heavily substituted variants of these thiazine derivatives have been patented and extensively investigated as 5 for the treatment of Alzheimer's disease[5]. In these advanced applications, confirming the relative stereochemistry via X-ray crystal structure is not merely an analytical formality; it is a strict requirement to ensure the molecule can successfully dock within the target enzyme's active site[5].

References

  • LookChem, 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Chemical Properties.
  • Universidad de Zaragoza / ACS Publications, Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isol
  • PMC - NIH, Chemistry of Substituted Thiazinanes and Their Deriv
  • IUCr Journals / NII, Structure of 5,6-dihydro-4H-1,3-thiazine deriv
  • Google Patents, Thiazine derivatives as beta-secretase inhibitors and methods of use.

Sources

Exploratory

Reaction Mechanisms and Synthetic Utility of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine: A Comprehensive Guide

Introduction to the 1,3-Thiazine Scaffold The 1,3-thiazine core is a highly privileged six-membered heterocyclic scaffold containing both nitrogen and sulfur atoms. It is widely recognized for its structural presence in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 1,3-Thiazine Scaffold

The 1,3-thiazine core is a highly privileged six-membered heterocyclic scaffold containing both nitrogen and sulfur atoms. It is widely recognized for its structural presence in pharmaceutically active molecules, including antitubercular, antibacterial, and antihypertensive agents. Among its derivatives, 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) stands out not only as a target compound but as a highly versatile synthetic intermediate.

This technical guide explores the mechanistic causality and experimental protocols behind two of its most significant chemical transformations: the Cu(I)-catalyzed tandem radical-polar crossover and the chemoselective catalytic selenium dioxide (SeO₂) oxidation.

The Tandem Radical-Polar Crossover Pathway (ATRC)

Mechanistic Causality

The transformation of 2-ethyl-5,6-dihydro-4H-1,3-thiazine into complex disubstituted maleic anhydride frameworks relies on an Atom-Transfer Radical Cyclization (ATRC) that evolves into a tandem radical-polar reaction .

The causality of this reaction is rooted in the electronic nature of the thiazine ring. Upon N-acylation with 2,2-dichlorobutanoyl chloride, the imine-like C=N bond is converted into a highly nucleophilic cyclic ketene-N,S-acetal (an enamide). The combined electron-donating effects of the enamine and vinyl thioether groups prime the C=C bond for radical attack. When treated with a Cu(I) catalyst and TMEDA, homolytic cleavage of the dichloroacetyl group generates a carbamoyl methyl radical.

According to Baldwin's rules, 5-endo-trig cyclizations are typically disfavored. However, in this specific microenvironment, the 5-endo radical intermediate is thermodynamically stabilized by the adjacent α -acylamino and alkylthio groups. Following cyclization, a radical-polar crossover occurs, forcing the 1,3-thiazine ring to open. The resulting intermediate undergoes dimerization to yield a highly functionalized 3,4-disubstituted maleic anhydride.

Experimental Protocol: Cu(I)-Catalyzed ATRC

This self-validating protocol ensures that the generation of HCl during cyclization does not stall the catalytic cycle.

  • Precursor Activation: Dissolve 2-ethyl-5,6-dihydro-4H-1,3-thiazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C and dropwise add 2,2-dichlorobutanoyl chloride (1.2 eq) to synthesize the cyclic ketene-N,S-acetal intermediate.

  • Catalyst Complexation: In a separate Schlenk flask, prepare the active catalyst by mixing CuCl (10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 20 mol%) in 1,2-dichloroethane (DCE) until a homogeneous complex forms.

  • Radical Generation: Transfer the enamide solution into the catalyst mixture. Introduce an inorganic base (K₂CO₃, 1.5 eq) to act as an acid scavenger for the evolving HCl.

  • Cyclization & Dimerization: Heat the reaction mixture to reflux (80 °C) for 12 hours. The thermal energy drives the 5-endo-trig cyclization and subsequent radical-polar ring opening.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography to isolate the maleic anhydride derivative.

RadicalPolar cluster_0 Precursor Activation cluster_1 Atom-Transfer Radical Cyclization cluster_2 Product Formation A 2-Ethyl-5,6-dihydro-4H-1,3-thiazine C Cyclic Ketene-N,S-acetal (Enamide) A->C N-Acylation E Carbamoyl Methyl Radical C->E Cu(I) / TMEDA G Radical-Polar Crossover Intermediate E->G 5-endo-trig Cyclization I Disubstituted Maleic Anhydride G->I Ring Opening & Dimerization

Fig 1. Tandem radical-polar crossover mechanism from thiazine to maleic anhydride.

Catalytic Selenium Dioxide (SeO₂) Oxidation

Mechanistic Causality

The synthesis of organoleptic compounds often requires precise chemoselective oxidation. In 2-ethyl-5,6-dihydro-4H-1,3-thiazine, the ethyl group at the C2 position is situated immediately adjacent to the imine-like C=N double bond. This proximity highly activates the α -methylene protons, giving them an allylic/benzylic-like character .

Selenium dioxide (SeO₂) is exquisitely selective for such activated positions. The mechanism initiates via an ene reaction between the activated ethyl group and SeO₂, forming an allylseleninic acid intermediate. This intermediate rapidly undergoes a [2,3]-sigmatropic rearrangement. Subsequent elimination of the selenium species yields a carbonyl group at the α -position, forming 2-acetyl-5,6-dihydro-4H-1,3-thiazine . While the yield is moderate, the resulting acetylated thiazine is highly valued for its distinct olfactory properties and low odor thresholds in fragrance chemistry.

Experimental Protocol: SeO₂ Allylic Oxidation

This protocol utilizes a co-oxidant to minimize the required amount of toxic selenium dioxide.

  • Reaction Setup: Dissolve 2-ethyl-5,6-dihydro-4H-1,3-thiazine (1.0 eq) in a polar aprotic solvent (e.g., 1,4-dioxane) in a round-bottom flask equipped with a reflux condenser.

  • Catalytic Initiation: Add a catalytic amount of SeO₂ (0.5 eq) alongside an excess of a co-oxidant, such as tert-butyl hydroperoxide (TBHP, 2.0 eq). The TBHP continuously reoxidizes the reduced selenium species back to SeO₂, maintaining the catalytic cycle.

  • Thermal Oxidation: Heat the mixture to 90 °C under continuous magnetic stirring for 8–10 hours. Monitor strictly via GC-MS to prevent over-oxidation or degradation of the thiazine ring.

  • Workup & Filtration: Cool the mixture to room temperature. Filter the solution through a tightly packed Celite pad to remove any precipitated elemental red selenium.

  • Purification: Concentrate the filtrate under reduced pressure. Isolate the pure 2-acetyl-5,6-dihydro-4H-1,3-thiazine via vacuum distillation to preserve its delicate olfactory profile.

SeO2Oxidation A 2-Ethyl-5,6-dihydro- 4H-1,3-thiazine B Ene Reaction (SeO2 Attack) A->B Catalytic SeO2 C [2,3]-Sigmatropic Rearrangement B->C D 2-Acetyl-5,6-dihydro- 4H-1,3-thiazine C->D Elimination

Fig 2. Chemoselective SeO2 oxidation pathway of the activated C2-ethyl group.

Scaffold Origins: Green Synthesis of the Thiazine Core

To ensure a sustainable pipeline for these advanced reactions, the foundational 5,6-dihydro-4H-1,3-thiazine scaffold itself can be synthesized via highly efficient, green sequential C–S couplings. Recent advancements utilize a thiol-involved cascade reaction that combines intermolecular thiol-isothiocyanate coupling with an intramolecular thiol-halogen click reaction . This microwave-assisted methodology provides the necessary precursors with high atom economy and minimal environmental impact, grounding the downstream radical and oxidation workflows in sustainable chemistry.

Quantitative Data & Reaction Parameters

The following table summarizes the critical kinetic and yield parameters for the two primary mechanistic pathways discussed:

Reaction PathwayTarget Bond / PositionCatalyst & ReagentsPrimary ProductTypical Yield
Tandem Radical-Polar (ATRC) C=C bond of N-acylated enamideCuCl (10 mol%), TMEDA, K₂CO₃3,4-Disubstituted Maleic Anhydride71% - 94%
Chemoselective Oxidation α -methylene of C2-ethyl groupSeO₂ (0.5 eq), TBHP (2.0 eq)2-Acetyl-5,6-dihydro-4H-1,3-thiazine~35%
Sequential C–S Coupling Thiol & 3-chloroisothiocyanateK₂CO₃, Microwave (Green Solvent)5,6-Dihydro-4H-1,3-thiazine core>90%

References

  • Comprehensive Heterocyclic Chemistry III, Vol 8: Six-membered Rings with Two Heteroatoms Elsevier / EPDF. URL:[Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings Molecules, MDPI. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine via Intramolecular S_N2 Cyclization

Introduction and Scope The six-membered N,S-heterocyclic 1,3-thiazines represent a privileged structural motif in medicinal chemistry, serving as core scaffolds for a wide array of 1[1], including antihypertensive, antib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The six-membered N,S-heterocyclic 1,3-thiazines represent a privileged structural motif in medicinal chemistry, serving as core scaffolds for a wide array of 1[1], including antihypertensive, antibacterial, and cannabinoid receptor agonist agents[2]. Beyond pharmacology, specific alkyl-substituted derivatives like 2-ethyl-5,6-dihydro-4H-1,3-thiazine act as critical intermediates in complex organic synthesis, particularly in the3[3].

This application note details a robust, three-step protocol for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine starting from commercially available 3-bromopropylamine hydrobromide.

Mechanistic Rationale

The protocol is designed as a self-validating system governed by strict chemoselectivity. The synthesis relies on the 4[4], which proceeds through three defined stages:

  • Acylation: Installation of the ethyl group via reaction with propionyl chloride.

  • Thionation: Selective oxygen-to-sulfur exchange using Lawesson's Reagent. This step is critical as it converts the hard oxygen nucleophile of the amide into a soft, highly polarizable sulfur nucleophile.

  • Cyclization: Base-promoted intramolecular ring closure. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom preferentially attacks the soft alkyl bromide carbon, leading exclusively to the S-alkylated six-membered thiazine ring rather than the N-alkylated thietane or pyrrolidine[1].

Reaction Pathway Visualization

Workflow N1 3-Bromopropylamine Hydrobromide N3 N-(3-bromopropyl)propionamide (Intermediate 1) N1->N3 Et3N, CH2Cl2 0 °C to RT N2 Propionyl Chloride (Acylating Agent) N2->N3 Et3N, CH2Cl2 0 °C to RT N5 N-(3-bromopropyl)propanethioamide (Intermediate 2) N3->N5 Toluene, Reflux O to S Exchange N4 Lawesson's Reagent (Thionation) N4->N5 N7 2-Ethyl-5,6-dihydro-4H-1,3-thiazine (Final Product) N5->N7 MeCN, 60 °C Intramolecular SN2 N6 Base (K2CO3) (Deprotonation) N6->N7

Fig 1. Mechanistic workflow for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Quantitative Data & Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeExperimental Role
3-Bromopropylamine HBr 218.911.002.19 g (10.0 mmol)Primary Substrate
Propionyl Chloride 92.521.100.96 mL (11.0 mmol)Acylating Agent
Triethylamine (Et₃N) 101.192.503.48 mL (25.0 mmol)Acid Scavenger / Base
Lawesson's Reagent 404.450.552.22 g (5.5 mmol)Thionating Agent
Potassium Carbonate 138.212.002.76 g (20.0 mmol)Cyclization Base

Step-by-Step Experimental Protocol

Step 1: N-Acylation (Synthesis of N-(3-bromopropyl)propionamide)
  • Preparation: Add 3-bromopropylamine HBr (2.19 g, 10 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Suspend the salt in 30 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (3.48 mL, 25 mmol) dropwise. The suspension will clarify into a homogeneous solution as the free amine is liberated. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Slowly add propionyl chloride (0.96 mL, 11 mmol) dropwise over 10 minutes to control the exothermic reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-(3-bromopropyl)propionamide.

Step 2: Thionation (Synthesis of N-(3-bromopropyl)propanethioamide)
  • Preparation: Dissolve the crude N-(3-bromopropyl)propionamide in 25 mL of anhydrous toluene in a 100 mL round-bottom flask.

  • Reagent Addition: Add Lawesson's Reagent (2.22 g, 5.5 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 3 hours. Visual Cue: The reaction will transition from a pale suspension to a clear, yellow-orange solution.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue via a short silica gel plug (eluting with Hexanes/EtOAc 3:1) to isolate the thioamide intermediate.

Step 3: Base-Promoted Cyclization (Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine)
  • Preparation: Dissolve the purified thioamide in 20 mL of acetonitrile (MeCN).

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) to the solution.

  • Cyclization: Heat the mixture to 60 °C for 4 hours. The mild base deprotonates the thioamide, facilitating the intramolecular nucleophilic attack of the sulfur atom onto the alkyl bromide[5].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between CH₂Cl₂ (30 mL) and water (20 mL). Extract the aqueous layer once more with CH₂Cl₂ (15 mL).

  • Final Purification: Dry the combined organic layers over Na₂SO₄ and concentrate to yield 2-ethyl-5,6-dihydro-4H-1,3-thiazine. Purify by vacuum distillation or column chromatography.

Causality, Troubleshooting & Self-Validation (E-E-A-T)

  • Stoichiometric Causality in Step 1: Triethylamine is specifically utilized in a 2.5 equivalent excess. Exactly 1.0 eq is consumed neutralizing the hydrobromide salt of the starting material, and another 1.0 eq is consumed neutralizing the HCl generated during acylation. The remaining 0.5 eq ensures the reaction medium remains strictly basic, preventing protonation of the nucleophilic amine.

  • Reagent Selection in Step 2: Lawesson's Reagent is selected over P4​S10​ due to its superior solubility in organic solvents and its ability to selectively thionate amides without degrading the alkyl bromide tail. It is used at 0.55 eq because each molecule of Lawesson's Reagent possesses two reactive phosphorus-sulfur ylides, allowing it to thionate two equivalents of carbonyl.

  • Spectroscopic Self-Validation: The success of the cyclization in Step 3 can be immediately validated via ¹H NMR. The disappearance of the downfield thioamide N-H proton (typically >8.0 ppm) and the diagnostic upfield shift of the aliphatic protons adjacent to the bromide (shifting from ~3.4 ppm in the acyclic precursor to ~3.0 ppm in the cyclic thiazine) definitively confirm ring closure.

References

  • Microwave-Assisted Synthesis of 2-Substituted 2-Thiazolines and 5,6-Dihydro-4H-1,3-thiazines, ResearchGate. 5

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4 H-1,3-Thiazines via Sequential C-S Couplings, Molecules (MDPI). 1

  • Synthesis of the Disubstituted Maleic Anhydride Frame Using a Novel Tandem Radical–Polar Reaction, Synlett (Thieme Connect). 3

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review, Open Medicinal Chemistry Journal. 2

  • Synthesis and Isolation of 5,6-Dihydro-4H-1,3-Oxazine Hydrobromides by Autocyclization of N-(3-Bromopropyl)amides, The Journal of Organic Chemistry (ACS Publications). 4

Sources

Application

High-performance liquid chromatography (HPLC) method for 2-ethyl-5,6-dihydro-4H-1,3-thiazine

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers. Application Area: Quality Control (QC), Synthetic Intermediate Verification, and Pharmacokinetic Profiling. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers. Application Area: Quality Control (QC), Synthetic Intermediate Verification, and Pharmacokinetic Profiling.

Introduction & Chemical Context

The compound 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) is a six-membered heterocyclic molecule featuring both nitrogen and sulfur atoms within its ring structure. The 5,6-dihydro-4H-1,3-thiazine scaffold is a critical structural core found in numerous biologically active molecules, most notably in veterinary sedatives and analgesics such as xylazine[1], as well as in various antimicrobial and antitumor agents[2].

From an analytical perspective, quantifying this compound presents specific challenges. The molecule possesses a basic imine-like nitrogen with a predicted pKa​ of approximately 6.25 and a moderate lipophilicity ( LogP≈1.37 )[3]. When analyzed using standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic heterocycles frequently exhibit severe peak tailing. This phenomenon compromises resolution, integration accuracy, and ultimately, the reliability of the quantitative data.

This application note details a robust, self-validating HPLC-UV method specifically engineered to overcome the chromatographic challenges associated with basic thiazine derivatives.

Chromatographic Method Development Logic (E-E-A-T)

As a Senior Application Scientist, it is critical to design a method where every parameter is deliberately chosen to control the physicochemical state of the analyte. The primary cause of peak tailing for basic compounds is the secondary electrostatic interaction between the positively charged basic nitrogen of the analyte and the negatively charged, ionized residual silanol groups ( −Si-O− ) on the silica stationary phase[4].

To build a self-validating and robust system, we employ a dual-pronged approach to suppress these interactions:

  • Mobile Phase pH Control (Thermodynamic Control): By utilizing an acidic mobile phase modifier—specifically 0.1% Trifluoroacetic acid (TFA)—we lower the mobile phase pH to approximately 2.0. Because the pKa​ of 2-ethyl-5,6-dihydro-4H-1,3-thiazine is 6.25[3], operating at pH 2.0 ensures the molecule is >99.9% protonated, locking it into a single ionization state. Concurrently, the acidic pH suppresses the ionization of residual surface silanols (which typically have a pKa​ of 3.5–4.5), neutralizing them and preventing ion-exchange interactions[5]. Furthermore, TFA acts as a weak ion-pairing agent, increasing the retention of the protonated basic analyte.

  • Stationary Phase Selection (Kinetic Control): We mandate the use of a high-purity, Type B silica C18 column with exhaustive double end-capping. Type B silica lacks the metal impurities that exacerbate tailing, while end-capping provides a steric shield over any remaining active silanol sites[5].

MethodLogic A 2-Ethyl-5,6-dihydro-4H-1,3-thiazine (pKa ~ 6.25, Basic Nitrogen) B Chromatographic Challenge: Secondary Silanol Interactions A->B Causes C Risk: Severe Peak Tailing & Poor Resolution B->C Leads to D Solution 1: Acidic Mobile Phase (pH < 3.0, 0.1% TFA) C->D Mitigated by E Solution 2: Type B Silica (End-capped C18 Column) C->E Mitigated by F Outcome: Symmetrical Peak (USP Tailing < 1.5) D->F Suppresses Silanol Ionization E->F Shields Residual Silanols

Chromatographic logic for mitigating peak tailing in basic thiazine derivatives.

Materials and Reagents

  • Analyte: 2-Ethyl-5,6-dihydro-4H-1,3-thiazine reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

  • Consumables: 0.22 µm PTFE syringe filters, amber glass HPLC vials.

Experimental Protocols

To ensure reproducibility, the sample preparation must prevent solvent-mismatch effects (which cause peak fronting). The diluent is chosen to closely match the initial mobile phase conditions while ensuring complete solubilization of the moderately lipophilic thiazine.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix 900 mL of Ultrapure Water with 100 mL of Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and degas.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-ethyl-5,6-dihydro-4H-1,3-thiazine standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with the diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial, discarding the first 1 mL of filtrate to account for potential membrane adsorption.

Workflow S1 Step 1 Weigh Standard S2 Step 2 Dissolve in Diluent (90:10 H2O:MeCN) S1->S2 S3 Step 3 Sonicate (5 min) S2->S3 S4 Step 4 Filter (0.22 µm PTFE) S3->S4 S5 Step 5 HPLC Injection S4->S5

Step-by-step sample preparation workflow for HPLC quantification.

Chromatographic Conditions

The method utilizes a gradient elution profile to ensure that any highly retained synthetic impurities or degradation products are efficiently washed from the column, maintaining column longevity and run-to-run reproducibility.

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (Type B, End-capped)Provides high theoretical plates; end-capping prevents basic compound tailing.
Mobile Phase A Water + 0.1% TFALowers pH to ~2.0, protonating the analyte and neutralizing silanols.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier for elution; TFA maintains constant ionic strength across gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing resolution and run time.
Column Temperature 30 °CStabilizes retention times and lowers mobile phase viscosity.
Injection Volume 10 µLPrevents column overloading while maintaining adequate signal-to-noise ratio.
Detection (UV) 230 nmOptimal absorption wavelength for the C=N and C-S chromophores in the thiazine ring.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
12.01090
12.19010
16.09010

System Suitability & Expected Results

A robust analytical method must be self-validating. Prior to analyzing unknown samples, six replicate injections of the Working Solution (100 µg/mL) should be performed. The system must meet the following acceptance criteria to ensure the chromatographic logic has successfully mitigated the inherent challenges of the molecule.

ParameterExpected ValueAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) ~ 6.5 minutes%RSD 1.0%Indicates pump malfunction, temperature drift, or incomplete column equilibration.
USP Tailing Factor ( Tf​ ) 1.1 - 1.2 1.5Indicates column voiding, loss of end-capping, or incorrect mobile phase pH.
Theoretical Plates ( N ) > 10,000 8,000Indicates column degradation or excessive extra-column volume.
Peak Area %RSD 0.4% 2.0%Indicates autosampler inconsistency or analyte degradation in the diluent.

References

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • CVMP Summary Report (2) Xylazine Hydrochloride (Extension to dairy cows) Source: European Medicines Agency (EMA) URL:[Link]

  • 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Chemical Properties and Predicted pKa Source: LookChem Database URL:[Link]

  • Essential Guides to Method Development in Liquid Chromatography Source: Molnár-Institute for Applied Chromatograph URL:[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Source: LC Troubleshooting Bible (John W. Dolan) URL:[Link]

Sources

Method

Application Note: In Vitro Antimicrobial Evaluation of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

Introduction & Mechanistic Rationale The 1,3-thiazine scaffold is a privileged heterocycle in medicinal chemistry, famously constituting the core pharmacophore of β-lactam antibiotics such as cephalosporins[1]. The intri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3-thiazine scaffold is a privileged heterocycle in medicinal chemistry, famously constituting the core pharmacophore of β-lactam antibiotics such as cephalosporins[1]. The intrinsic biological activity of this class is largely attributed to the N-C-S linkage, which serves as a critical interaction site for bacterial enzyme inhibition[2].

Specifically, 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) represents a highly versatile, low-molecular-weight building block used to probe antimicrobial mechanisms[3]. While complex cephalosporins target penicillin-binding proteins (PBPs), simpler 1,3-thiazine derivatives have demonstrated potent broad-spectrum activity by acting as inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase, a rate-limiting enzyme in bacterial peptidoglycan biosynthesis[4]. By disrupting cell wall integrity, these compounds induce structural instability and eventual bacterial lysis[5].

MOA A 1,3-Thiazine Derivative B GlcN-6-P Synthase Inhibition A->B C Peptidoglycan Disruption B->C D Bacterial Lysis (Bactericidal) C->D

Proposed mechanism of action for 1,3-thiazine derivatives in bacterial cell lysis.

Physicochemical Profiling

Before initiating in vitro assays, it is crucial to understand the physicochemical properties of 2-ethyl-5,6-dihydro-4H-1,3-thiazine to ensure proper formulation and bioavailability in the assay medium[3].

Table 1: Physicochemical Properties of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

PropertyValueImplication for Assay Design
CAS Number 28221-31-0Standardizes compound sourcing and literature cross-referencing.
Molecular Weight 129.23 g/mol High molarity is achieved at low mass concentrations.
LogP 1.36Moderate lipophilicity; requires an organic solvent (DMSO) for stock.
Boiling Point 182.1 °CHighly stable at standard 37°C assay incubation temperatures.

Experimental Workflow

The following workflow outlines the high-throughput screening process for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Workflow A 1. Compound Formulation (10 mg/mL in DMSO) B 2. Serial Dilution (MHB Medium, 96-well plate) A->B C 3. Bacterial Inoculation (5 x 10^5 CFU/mL) B->C D 4. Incubation (37°C for 18-24 hours) C->D E 5. Resazurin Addition (Metabolic Indicator) D->E F 6. MIC Determination (Colorimetric Shift) E->F

Workflow for high-throughput MIC determination of 1,3-thiazine derivatives.

Detailed Protocols and Mechanistic Causality

Protocol A: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Objective : To determine the lowest concentration of 2-ethyl-5,6-dihydro-4H-1,3-thiazine that completely inhibits visible bacterial growth.

  • Step 1: Stock Solution Formulation

    • Action : Dissolve 2-ethyl-5,6-dihydro-4H-1,3-thiazine in 100% molecular-grade DMSO to a concentration of 10 mg/mL.

    • Causality : With a LogP of 1.36, the compound is moderately lipophilic[3]. An organic solvent like DMSO is required to ensure complete solvation and prevent precipitation when introduced to the aqueous Mueller-Hinton Broth (MHB). The final DMSO concentration in the assay must be strictly maintained below 1% to prevent solvent-induced bacterial toxicity, which would confound the MIC results.

  • Step 2: Microtiter Plate Preparation

    • Action : Dispense 100 μL of MHB into all wells of a 96-well U-bottom microtiter plate. Add 100 μL of the diluted compound to the first column and perform two-fold serial dilutions across the plate.

    • Causality : Two-fold dilutions provide a standardized, logarithmic scale to precisely pinpoint the MIC while conserving the test compound. U-bottom plates are preferred as they concentrate bacterial pellets at the center, making visual inspection of turbidity more reliable.

  • Step 3: Inoculum Standardization

    • Action : Adjust the bacterial suspension (e.g., E. coli or S. aureus) to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13). Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5 × 10^5 CFU/mL upon addition to the plate.

    • Causality : This specific concentration adheres to Clinical and Laboratory Standards Institute (CLSI) guidelines. A lower inoculum might result in false-positive susceptibility due to an insufficient bacterial challenge. Conversely, a higher inoculum can cause the "inoculum effect," falsely elevating the MIC due to an overabundance of target enzymes (e.g., GlcN-6-P synthase)[4].

  • Step 4: Incubation and Viability Assessment

    • Action : Incubate the plates at 37°C for 18-24 hours. Following incubation, add 30 μL of a 0.015% resazurin sodium salt solution to each well and incubate for an additional 2 hours.

    • Causality : Resazurin acts as a self-validating metabolic indicator. Viable, metabolically active bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. This colorimetric shift eliminates the ambiguity of visual turbidity readings, especially for thiazine compounds that might precipitate out of solution and mimic bacterial growth.

Protocol B: Time-Kill Kinetics Assay

Objective : To determine whether the antimicrobial action of the thiazine derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Action : Expose exponential-phase bacterial cultures (~10^6 CFU/mL) to the compound at concentrations of 1×, 2×, and 4× the established MIC. Remove 100 μL aliquots at specific time intervals (0, 2, 4, 8, and 24 hours), serially dilute in sterile saline, and plate on Mueller-Hinton Agar. Count colonies after 24 hours of incubation.

  • Causality : The MIC assay only indicates growth inhibition. Time-kill kinetics provide a dynamic view of the compound's lethality. A ≥3 log10 reduction (99.9% kill) in viable CFU/mL compared to the initial inoculum indicates bactericidal activity, which is a highly desirable trait for compounds mimicking cephalosporin-like mechanisms[1].

Data Presentation: Expected Antimicrobial Profiles

While specific MIC values for 2-ethyl-5,6-dihydro-4H-1,3-thiazine depend on the bacterial strain and resistance profile, structurally related 1,3-thiazine derivatives typically exhibit the following susceptibility patterns[2]:

Table 2: Representative MIC Ranges for 1,3-Thiazine Derivatives

PathogenGram StainExpected MIC Range (μg/mL)Clinical Relevance
Staphylococcus aureusPositive12.5 - 50.0Skin infections, bacteremia
Bacillus subtilisPositive6.25 - 25.0Model Gram-positive organism
Escherichia coliNegative25.0 - 100.0Urinary tract infections
Pseudomonas aeruginosaNegative50.0 - >200.0Opportunistic, highly resistant

Note: The presence of the N-C-S linkage generally confers stronger activity against Gram-positive bacteria, though substitutions on the thiazine ring can modulate outer membrane penetration in Gram-negative species[6].

Assay Self-Validation & Quality Control

To ensure the trustworthiness of the generated data, every assay must operate as a self-validating system incorporating the following controls:

  • Positive Control (Ciprofloxacin 1 μg/mL) : Validates that the bacterial strain is viable and susceptible to standard antibiotics. Failure indicates potential acquired resistance or assay error.

  • Negative/Vehicle Control (MHB + 1% DMSO + Bacteria) : Validates that the solvent vehicle does not possess intrinsic antimicrobial activity. If growth is inhibited here, the DMSO concentration is too high.

  • Sterility Control (MHB + 1% DMSO only) : Ensures that the media and reagents are free from environmental contamination. Any color change (blue to pink) in the resazurin indicates a compromised assay.

References

  • Title: Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Source: naturalspublishing.com.
  • Title: Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Source: actascientific.com.
  • Title: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Source: tandfonline.com.
  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Source: nih.gov.
  • Title: 2-Ethyl-5,6-dihydro-4H-1,3-thiazine. Source: lookchem.com.
  • Title: Therapeutic Utility of 1, 3-Thiazines - Mini Review. Source: saudijournals.com.

Sources

Application

The 5,6-Dihydro-4H-1,3-Thiazine Scaffold: A Guide to Synthesis and Medicinal Chemistry Applications

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly as the core of diverse, biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly as the core of diverse, biologically active compounds. The 5,6-dihydro-4H-1,3-thiazine ring system is one such scaffold. This six-membered heterocycle, containing both nitrogen and sulfur, serves as a versatile template for designing molecules with a vast array of therapeutic applications.[1] Derivatives of this core have been investigated for a wide spectrum of activities, including antimycobacterial, neuroprotective, anti-inflammatory, analgesic, and antitumor properties.[2][3][4]

The structural rigidity of the dihydrothiazine ring, combined with the electronic properties of the embedded thioamidine (-N=C-S-) functional group, allows for precise three-dimensional positioning of substituents to interact with biological targets. This guide provides a comprehensive overview of this scaffold's application in medicinal chemistry, using 2-ethyl-5,6-dihydro-4H-1,3-thiazine as a representative model compound. We will detail its synthesis and present robust, validated protocols for exploring its potential in key therapeutic areas.

Part 1: Synthesis of the Core Scaffold

Rationale for Synthetic Route Selection

The synthesis of 2-substituted-5,6-dihydro-4H-1,3-thiazines can be efficiently achieved through the thionation and subsequent cyclization of N-acyl-3-aminopropanol precursors. A particularly effective and well-documented method involves the use of Lawesson's reagent for the thionation step.[5] This approach is favored for its reliability and good yields. The mechanism involves the conversion of the amide carbonyl group of the precursor, N-(2-hydroxyethyl)propionamide, into a thioamide. This is followed by an intramolecular, base-catalyzed cyclization where the hydroxyl group attacks the thiocarbonyl carbon, leading to the desired heterocyclic ring system.

Experimental Protocol: Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

This protocol details the two-step synthesis starting from N-(2-hydroxyethyl)propionamide.

Step 1: Thionation of N-(2-hydroxyethyl)propionamide

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend N-(2-hydroxyethyl)propionamide (10 mmol) in 100 mL of anhydrous toluene.

  • Addition of Lawesson's Reagent: Under a nitrogen atmosphere, add Lawesson's reagent (4.45 g, 11 mmol, 1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to yield the crude N-(2-hydroxyethyl)propanethioamide, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolution: Dissolve the crude thioamide from the previous step in 50 mL of methanol.

  • Base-Catalyzed Cyclization: Add a 2M aqueous solution of potassium carbonate (K₂CO₃) (15 mL, 30 mmol, 3 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the formation of the product by TLC.

  • Extraction: Remove the methanol under reduced pressure. Add 50 mL of deionized water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent to obtain the crude product. Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to afford pure 2-ethyl-5,6-dihydro-4H-1,3-thiazine.[5]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization A N-(2-hydroxyethyl)propionamide B Lawesson's Reagent, Toluene, Reflux A->B C Crude N-(2-hydroxyethyl)propanethioamide B->C D K2CO3, Methanol C->D E Purification (Column Chromatography) D->E F 2-Ethyl-5,6-dihydro-4H-1,3-thiazine E->F

Caption: Synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Part 2: Application Notes & Protocols

Application Note 1: Screening for Antimycobacterial Activity

Scientific Rationale: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents.[6] Several 5,6-dihydro-4H-1,3-thiazine analogues have demonstrated inhibitory activity against mycobacterium species, making this scaffold a promising starting point for developing new antitubercular drugs.[7][8] The following protocol describes the use of the Microplate Alamar Blue Assay (MABA), a reliable and widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[9] The assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells from a blue (non-fluorescent) state to a pink (fluorescent) resorufin. Inhibition of growth is therefore indicated by the absence of a color change.[6][10]

Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.

  • Plate Preparation:

    • In a sterile 96-well microplate, add 200 µL of sterile deionized water to all perimeter wells to minimize evaporation.

    • Dispense 100 µL of supplemented Middlebrook 7H9 broth into all test wells.

  • Compound Dilution:

    • Prepare a stock solution of 2-ethyl-5,6-dihydro-4H-1,3-thiazine in DMSO.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

    • Perform a serial twofold dilution by transferring 100 µL from the first well to the subsequent well, mixing thoroughly at each step. Discard 100 µL from the final well.

  • Controls (Self-Validation):

    • Positive Control: Prepare serial dilutions of a known antitubercular drug (e.g., Isoniazid or Rifampicin).

    • Negative Control (Inoculum): Wells containing 100 µL of 7H9 broth and 100 µL of bacterial inoculum (no drug).

    • Sterility Control: Wells containing 200 µL of 7H9 broth only (no drug, no bacteria).

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the inoculum to all test and control wells (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with a breathable sealant or place it in a sealed bag and incubate at 37°C for 5-7 days.

  • Assay Development & MIC Determination:

    • After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a negative control well. Re-incubate for 24 hours.[11]

    • A color change from blue to pink in the control well indicates sufficient bacterial growth.[11] If the color change is observed, add the Alamar Blue mixture to all remaining wells.

    • Incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely prevents the color change from blue to pink.[6]

MABA Workflow A Prepare 96-well plate with 7H9 broth B Serially dilute test compound & controls A->B C Add M. tuberculosis inoculum B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent D->E F Incubate for 24 hours E->F G Read results: Blue = Inhibition, Pink = Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Application Note 2: Evaluation as a Neuroprotective Agent

Scientific Rationale: Neurodegenerative diseases are often linked to a phenomenon known as excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[12][13] This process is characterized by an uncontrolled influx of calcium ions (Ca²⁺) and subsequent oxidative stress.[13] Notably, spiro-derivatives of 1,3-thiazine have been reported to block glutamate-induced calcium ion uptake, suggesting a potential neuroprotective mechanism for this scaffold.[14] The following protocol outlines an in vitro assay to assess the ability of 2-ethyl-5,6-dihydro-4H-1,3-thiazine to protect neuronal cells from glutamate-induced toxicity. The human neuroblastoma cell line SH-SY5Y is a widely accepted model for such studies.[15][16]

Protocol: Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells

  • Cell Culture:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare various concentrations of 2-ethyl-5,6-dihydro-4H-1,3-thiazine in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound. Pre-incubate the cells with the compound for 1-2 hours.

  • Induction of Excitotoxicity:

    • Following pre-incubation, add a toxic concentration of L-glutamate (e.g., 40-165 mM, to be optimized for the specific cell batch) to the wells containing the test compound.[15][16]

    • Incubate the plate for an additional 24 hours.

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with vehicle (e.g., DMSO) only.

    • Toxin Control: Cells treated with L-glutamate only.

    • Positive Control: Cells pre-treated with a known neuroprotective agent (e.g., MK-801) before the addition of L-glutamate.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation with glutamate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 545 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the protective effect.

Glutamate Excitotoxicity Pathway Glutamate Excess L-Glutamate Receptor Glutamate Receptors Glutamate->Receptor Ca_Influx Massive Ca²⁺ Influx Receptor->Ca_Influx Oxidative_Stress Oxidative Stress & Mitochondrial Dysfunction Ca_Influx->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Thiazine 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Thiazine->Ca_Influx Potential Blockade

Caption: Potential intervention of 1,3-thiazines in excitotoxicity.

Summary and Future Directions

The 5,6-dihydro-4H-1,3-thiazine scaffold represents a valuable starting point for medicinal chemistry campaigns. As demonstrated, a representative compound, 2-ethyl-5,6-dihydro-4H-1,3-thiazine, can be synthesized via a straightforward and scalable route. The provided protocols for antimycobacterial and neuroprotection screening serve as robust starting points for biological evaluation.

Positive results, or "hits," from these initial screens would warrant further investigation. A logical next step involves Structure-Activity Relationship (SAR) studies, where analogues of the hit compound are synthesized to improve potency and selectivity and to reduce potential toxicity. Promising lead compounds identified through this process can then advance to more complex in vivo models to evaluate their efficacy and pharmacokinetic properties, moving one step closer to potential clinical applications.

References

  • Collins, L. A., & Franzblau, S. G. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (n.d.). Therapeutic Utility of 1, 3-Thiazines - Mini Review. IPROCEEDINGS. Available at: [Link]

  • Chakraborty, P., Bajeli, S., Kaushal, D., Radotra, B. D., & Kumar, A. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. Available at: [Link]

  • Badshah, S., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]

  • Jimenez, C. N., et al. (2005). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. Available at: [Link]

  • Ansari, J., et al. (2025). Annexin A5 Protects SH-SY5Y Cells against L-Glutamate-Induced Cytotoxicity. Galen Medical Journal. Available at: [Link]

  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Available at: [Link]

  • Agrawal, N., Goyal, D., & Pathak, S. (2024). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. PubMed. Available at: [Link]

  • Singh, S., & Sharma, P. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. Available at: [Link]

  • Varghese, A. C., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences. Available at: [Link]

  • Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Springer Nature Experiments. Available at: [Link]

  • Gürbüz Özgür, B., Vural, K., & Tuğlu, M. İ. (2024). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Archives of Neuropsychiatry. Available at: [Link]

  • Sun, Z.-W., et al. (2010). Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Neuroscience Bulletin. Available at: [Link]

  • Shrivastava, A., Gupta, A., & Shrivastava, S. K. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. Available at: [Link]

  • Almássy, L., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

  • Kosar, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]

  • Sun, Z.-W., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PMC. Available at: [Link]

  • Papanastasiou, I., et al. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Available at: [Link]

  • Shi, E., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Semantic Scholar. Available at: [Link]

  • Kosar, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers. Available at: [Link]

  • Shi, E., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available at: [Link]

  • BMG Labtech. (2023). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). Available at: [Link]

  • Takeshiba, H., et al. (1976). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Method

Application Note: 2-Ethyl-5,6-dihydro-4H-1,3-thiazine as a Versatile N,S-Heterocyclic Building Block in Advanced Organic Synthesis

Executive Summary & Chemical Profile In modern drug discovery and complex molecule synthesis, N,S-heterocycles serve as privileged scaffolds. Among these, 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0; Formula: C₆...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery and complex molecule synthesis, N,S-heterocycles serve as privileged scaffolds. Among these, 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0; Formula: C₆H₁₁NS)[1] stands out as a highly versatile bifunctional building block. Featuring an endocyclic thioimidate (C=N) linkage and an ethyl substituent that provides specific steric tuning, this molecule is a critical precursor for synthesizing cephalosporin analogs, 1,4-thiazepines, and various bioactive heterocycles[2][3].

This application note provides researchers with field-proven mechanistic insights and self-validating protocols for utilizing 2-ethyl-5,6-dihydro-4H-1,3-thiazine in advanced synthetic workflows, specifically focusing on cycloadditions and ring expansions.

Mechanistic Rationale & Tautomeric Behavior

To effectively utilize 2-ethyl-5,6-dihydro-4H-1,3-thiazine, one must understand its intrinsic physicochemical behavior. The reactivity of the 1,3-thiazine core is governed by two primary factors:

  • The C=N Electrophilic/Nucleophilic Axis: The localized double bond allows the molecule to act as an imine equivalent in cycloaddition reactions (such as the Staudinger [2+2] reaction)[3].

  • Phase-Dependent Tautomerism: Recent structural elucidation studies demonstrate that 1,3-thiazine derivatives exist in a tautomeric equilibrium. In the solid state, they often crystallize as the exocyclic 1,3-thiazinane tautomer, whereas in solution, the endocyclic 5,6-dihydro-4H-1,3-thiazine is the exclusive isomer[4]. This phase-dependent behavior allows for divergent synthetic strategies: trapping the secondary amine (NH) via N-alkylation or exploiting the C=N bond for nucleophilic additions.

Tautomerism T1 1,3-Thiazinane (Solid State) T2 5,6-Dihydro-4H-1,3-thiazine (Solution State) T1->T2 Tautomeric Equilibrium R1 N-Alkylation (NH Trapping) T1->R1 Electrophile R2 Nucleophilic Attack (C=N Addition) T2->R2 Nucleophile

Tautomeric equilibrium of 1,3-thiazine derivatives and divergent functionalization pathways.

Core Application Workflows & Protocols

Protocol A: Synthesis of β-Lactam-Fused 1,3-Thiazinanes via Staudinger Cycloaddition

This protocol details the [2+2] cycloaddition of 2-ethyl-5,6-dihydro-4H-1,3-thiazine with an in situ generated chloroketene to form a bicyclic β-lactam (a non-cephem cephalosporin analog)[3].

Mechanistic Causality: Triethylamine (Et₃N) is used as a non-nucleophilic base to dehydrohalogenate chloroacetyl chloride, generating a highly reactive chloroketene. The endocyclic C=N bond of the thiazine in solution acts as the dienophile. Slow addition of the acid chloride is critical to maintain a low steady-state concentration of the ketene, preventing unwanted ketene dimerization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and flush with N₂. Add 2-ethyl-5,6-dihydro-4H-1,3-thiazine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Inject Et₃N (1.5 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Ketene Generation: Dissolve chloroacetyl chloride (1.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise over 30 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours under an N₂ atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation System: Do not proceed to subsequent steps without analytical confirmation. Perform an FT-IR scan of the purified product. The disappearance of the imine C=N stretch (~1620 cm⁻¹) and the emergence of a strong, high-frequency carbonyl stretch at ~1750–1770 cm⁻¹ confirms the formation of the highly strained β-lactam ring.

Protocol B: Base-Induced Ring Expansion to 1,4-Thiazepines

1,4-Thiazepines are rare but highly valuable pharmacophores. This protocol leverages the strain of the β-lactam synthesized in Protocol A to drive a ring expansion[3].

Mechanistic Causality: The 4-membered β-lactam ring possesses immense angular strain. When treated with sodium methoxide, the methoxide anion attacks the lactam carbonyl. The subsequent cleavage of the lactam C–N bond triggers an intramolecular rearrangement, expanding the 6-membered thiazine into a 7-membered 1,4-thiazepine to achieve thermodynamic stability.

Step-by-Step Methodology:

  • Initiation: Dissolve the β-lactam-fused thiazinane (1.0 mmol) in anhydrous methanol (10 mL).

  • Base Treatment: Add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (2.0 M, 1.5 mmol) at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours.

  • Monitoring: Track the reaction via TLC (Hexane/EtOAc 4:1). The starting material will disappear, replaced by a more polar, UV-active spot.

  • Isolation: Cool to room temperature, neutralize with 1M HCl to pH 7, and evaporate the methanol. Partition the residue between water and ethyl acetate (EtOAc). Extract, dry over Na₂SO₄, and concentrate to yield the 4,5,6,7-tetrahydro-1,4-thiazepine derivative.

Self-Validation System: Confirm the expansion via ¹H-NMR. The diagnostic bridgehead proton of the bicyclic β-lactam (typically around 4.5–5.0 ppm) will completely disappear, replaced by a shifting of the adjacent methylene protons indicative of a monocyclic 7-membered system.

Workflow A 2-Ethyl-5,6-dihydro- 4H-1,3-thiazine D β-Lactam-fused 1,3-Thiazinane A->D [2+2] Cycloaddition B Chloroacetyl Chloride + Et3N C Chloroketene (In situ intermediate) B->C Dehydrohalogenation C->D E NaOMe / MeOH (Ring Expansion) D->E Base Treatment F 4,5,6,7-Tetrahydro- 1,4-thiazepine E->F Strain Relief

Staudinger cycloaddition and subsequent base-mediated ring expansion workflow.

Quantitative Data & Reaction Parameters

The following table summarizes the expected reaction parameters and analytical markers when utilizing 2-ethyl-5,6-dihydro-4H-1,3-thiazine across various synthetic transformations.

Reaction TypeReagents / CatalystTemp & TimeTypical YieldKey Analytical Validation Marker
Staudinger Cycloaddition ClCH₂COCl, Et₃N, DCM0 °C to RT, 4–6 h65–80%IR: Strong C=O stretch at ~1760 cm⁻¹
Ring Expansion NaOMe, Anhydrous MeOH65 °C (Reflux), 3 h50–70%¹H-NMR: Loss of lactam bridgehead proton
N-Alkylation (Trapping) MeI, K₂CO₃, DMFRT, 12 h>85%¹H-NMR: N-CH₃ singlet at ~3.0 ppm

References

1.[2] Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES Source: Pharmacophore Journal URL: [Link]

2.[1] Title: 2-Ethyl-5,6-dihydro-4H-1,3-thiazine (Chemical Properties & CAS Data) Source: LookChem URL: [Link]

3.[4] Title: Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion Source: Molecules (MDPI) URL: [Link](Note: URL reconstructed from standard MDPI formatting based on grounding data)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Synthesis

Welcome to the Technical Support Hub for N,S-heterocyclic synthesis. The 5,6-dihydro-4H-1,3-thiazine motif is a privileged structural core found in numerous pharmaceutically active molecules, including antihypertensives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for N,S-heterocyclic synthesis. The 5,6-dihydro-4H-1,3-thiazine motif is a privileged structural core found in numerous pharmaceutically active molecules, including antihypertensives, antitumour agents, and agricultural microbicides[1]. However, synthesizing the 2-ethyl derivative presents specific challenges regarding cyclodehydration efficiency, reagent degradation, and byproduct separation.

This guide is designed for research scientists and drug development professionals. It moves beyond standard recipes to explain the causality behind experimental choices, providing self-validating protocols to ensure your synthesis is robust, scalable, and high-yielding.

Mechanistic Foundations & Self-Validating Protocols

To synthesize 2-ethyl-5,6-dihydro-4H-1,3-thiazine, researchers typically rely on two primary pathways. Below are the optimized, step-by-step methodologies for each, engineered with built-in diagnostic checks.

Protocol A: Lawesson's Reagent (LR) Cyclodehydration

This classical route involves the thionation and subsequent cyclodehydration of N-(3-hydroxypropyl)propionamide.

  • Step 1: Thionation & Cyclization

    • Charge a flame-dried flask with N-(3-hydroxypropyl)propionamide (1.0 eq) and anhydrous xylenes (0.2 M).

    • Add Lawesson’s Reagent (0.6 eq). Causality: 0.6 eq is used because each LR molecule donates two active sulfur atoms.

    • Heat to 140°C under a strict argon atmosphere for 8 hours.

    • Self-Validation (IPC): The reaction validates its progress visually by transitioning from a cloudy, heterogeneous suspension to a clear, pale-yellow solution as the LR is consumed. TLC (Eluent: 5% MeOH in DCM) will confirm the consumption of the polar thioamide intermediate (Rf ~0.2) and the formation of the non-polar thiazine (Rf ~0.6).

  • Step 2: Acid-Base Purification

    • Cool the mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in DCM and extract with 1M HCl (3x).

    • Causality: The 1,3-thiazine possesses an imine-like nitrogen (pKa ~5.5). It protonates and partitions cleanly into the aqueous layer, leaving non-basic, noxious phosphorus byproducts from the LR in the organic phase.

    • Self-Validation (IPC): Check the aqueous layer pH; it must be strictly < 2 to ensure complete salt formation.

    • Basify the aqueous layer with 2M NaOH to pH > 10 (the solution will turn milky as the free base precipitates). Extract with fresh DCM, dry over Na₂SO₄, and concentrate to yield the pure product.

Protocol B: Orthoester Condensation (The High-Yield Alternative)

Because the LR route is characterized by a susceptible and lengthy work-up due to LR's high equivalent weight[2], this greener alternative bypasses thionation entirely.

  • Step 1: Condensation & Distillation

    • In a distillation apparatus, combine 3-amino-1-propanethiol (1.0 eq) and triethyl orthopropionate (1.2 eq). Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to 120°C.

    • Causality: The primary amine attacks the orthoester to form an imidate intermediate. The terminal thiol then attacks intramolecularly. The continuous thermal removal of ethanol drives the equilibrium strictly toward the closed 6-membered ring.

    • Self-Validation (IPC): Monitor the distillation head temperature. It will hold steady at ~78°C while ethanol is actively evolving. The moment the temperature drops, the cyclization is quantitatively complete.

Diagnostic Flowchart

Use the following decision tree to rapidly diagnose and resolve bottlenecks in your synthetic workflow.

YieldOptimization Start Low Yield in Thiazine Synthesis CheckLR Is Lawesson's Reagent Fully Active? Start->CheckLR Moisture Moisture Contamination (LR Hydrolysis) CheckLR->Moisture No (Clumping/Odor) CheckTemp Is Cyclodehydration Complete? CheckLR->CheckTemp Yes DrySolvent Use rigorously dried Toluene/Xylene Moisture->DrySolvent DrySolvent->CheckTemp Incomplete Intermediate Thioamide Stalls CheckTemp->Incomplete No (TLC shows intermediate) Success Optimal Yield (71-88%) 2-Ethyl-5,6-dihydro-4H-1,3-thiazine CheckTemp->Success Yes IncreaseTemp Elevate Temp to 140°C (Use Xylene) Incomplete->IncreaseTemp IncreaseTemp->Success CheckAlternative Consider Orthoester Alternative Route Success->CheckAlternative Scale-up cost too high?

Diagnostic flowchart for troubleshooting 2-ethyl-5,6-dihydro-4H-1,3-thiazine synthesis yields.

Troubleshooting FAQs

Q: My yield for 2-ethyl-5,6-dihydro-4H-1,3-thiazine using the Lawesson’s Reagent (LR) route is consistently stuck below 40%. What is the mechanistic cause? A: The primary cause is incomplete cyclodehydration. LR effectively converts the amide carbonyl to a thiocarbonyl, forming a thioamide intermediate. However, the subsequent intramolecular attack of the sulfur onto the hydroxyl-bearing carbon requires significant activation energy to expel water. If the reaction is run in refluxing toluene (110°C), the thermal energy is often insufficient, causing the reaction to stall at the thioamide stage. Actionable Fix: Switch the solvent to xylenes and elevate the reflux temperature to 140°C. This specific thermal adjustment provides the energy required to close the ring, successfully pushing yields to 71%[3].

Q: The work-up for the LR route is tedious, and the reagent is expensive for scale-up. Are there better alternatives? A: Yes. The preparation of 5,6-dihydro-4H-1,3-thiazines via LR is widely recognized as expensive and is characterized by a susceptible, lengthy work-up due to LR's high equivalent weight[2]. A highly efficient, greener alternative is the direct condensation of 3-amino-1-propanethiol with triethyl orthopropionate (Protocol B) or sequential C-S couplings in benign solvent systems like EtOH/H₂O[1]. These methods bypass the thionation step entirely and routinely achieve yields >80%.

Q: During the acid-base extraction of the thiazine (Protocol A), I encounter severe emulsions. How can I resolve this? A: Emulsions in this workflow are typically caused by colloidal polymeric phosphorus byproducts from degraded Lawesson's reagent. Actionable Fix: Before the acid extraction, filter the crude organic mixture through a short pad of Celite. When extracting with 1M HCl, ensure the aqueous layer is strictly at pH < 2 to fully protonate the thiazine. If an emulsion persists, add brine to the biphasic mixture to increase the ionic strength of the aqueous layer, forcing the organic and aqueous phases to separate cleanly.

Q: When using 3-amino-1-propanethiol, I observe a significant amount of a highly polar byproduct on my TLC plate. What is it? A: This is the disulfide dimer of 3-amino-1-propanethiol, formed via oxidative coupling in the presence of atmospheric oxygen. Actionable Fix: Thiol oxidation is highly sensitive to pH and oxygen. Degas all solvents by sparging with argon for 15 minutes prior to use, and conduct the reaction under a strict inert atmosphere.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, allowing for rapid comparison of synthetic strategies.

Reaction ConditionReagents UsedSolvent / TempIsolated Yield (%)Mechanistic Observation
Standard LR Thionation Amide + LR (0.6 eq)Toluene, 110°C (12h)45 - 55%Incomplete cyclization; reaction stalls at the open-chain thioamide intermediate.
Optimized LR Thionation Amide + LR (0.6 eq)Xylenes, 140°C (8h)71%Elevated thermal energy successfully drives complete cyclodehydration[3].
Orthoester Condensation Thiol + Triethyl orthopropionateNeat, 120°C (4h)82%Clean reaction; continuous distillation of EtOH drives the equilibrium forward.
Amidine Condensation Thiol + Propionamidine HClEtOH/H₂O, 80°C (6h)88%Green solvent system; completely avoids noxious phosphorus byproducts[1].

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

Welcome to the Technical Support Center for the synthesis of 5,6-dihydro-4H-1,3-thiazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5,6-dihydro-4H-1,3-thiazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides mechanistic insights, resolves common synthetic bottlenecks, and outlines self-validating protocols to ensure high-yield, chemoselective cyclization.

Overview & Reaction Pathway

The synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine is typically achieved via the intramolecular cyclization of an N -(3-hydroxypropyl)thiopropionamide precursor. Because the thioamide group is ambidentate (containing both nucleophilic sulfur and oxygen/nitrogen atoms), the choice of activation reagent dictates the reaction's chemoselectivity. Poor reagent selection frequently leads to competitive side reactions, including 1,3-oxazine formation or E2 elimination.

G A N-(3-hydroxypropyl)thiopropionamide (Precursor) B Hydroxyl Activation Intermediate A->B Activation Reagent (DAST, MsCl, etc.) C S-Attack (Desired) 2-ethyl-5,6-dihydro-4H-1,3-thiazine B->C Soft Electrophile Pathway (DAST) D O-Attack (Side Reaction) 1,3-oxazine byproduct B->D Hard Electrophile Pathway (MsCl, Mitsunobu) E E2 Elimination (Side Reaction) Allyl thiopropionamide B->E Base-Promoted

Workflow of 1,3-thiazine synthesis highlighting chemoselective pathways and common side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my cyclization yielding predominantly the 1,3-oxazine byproduct instead of the desired 2-ethyl-5,6-dihydro-4H-1,3-thiazine? Causality & Mechanism: The precursor contains an ambidentate thioamide group. When the terminal hydroxyl group is activated using standard oxophilic reagents (like methanesulfonyl chloride or Mitsunobu conditions), the hard oxygen atom of the intermediate outcompetes the soft sulfur atom for nucleophilic attack. This leads to the undesired 1,3-oxazine[1]. Solution: Switch to a fluorinating agent like N,N -Diethylaminosulfur trifluoride (DAST). DAST selectively activates the hydroxyl group while suppressing the oxazine pathway, strongly favoring chemoselective S-cyclization[1].

Q2: I am synthesizing a chiral derivative of 2-ethyl-5,6-dihydro-4H-1,3-thiazine (e.g., a peptide mimic) and observing significant epimerization. How can I prevent this? Causality & Mechanism: During the coupling or cyclization of thioamide precursors, strong activation of the carboxylate or adjacent backbone can induce the formation of a thiazolone intermediate. The enhanced acidity of the alpha-proton in this intermediate leads to rapid racemization/epimerization via a planar enolate transition state[2]. Solution: Use milder coupling conditions (e.g., HATU/HOAt with a weaker base like NMM) and maintain strict temperature control (0 °C to room temperature) to minimize the lifetime of the activated intermediate[2].

Q3: NMR analysis of my purified product in solution matches 2-ethyl-5,6-dihydro-4H-1,3-thiazine, but X-ray crystallography of the solid shows a 1,3-thiazinane structure. Did a side reaction occur during crystallization? Causality & Mechanism: No chemical side reaction occurred; this is a known tautomeric phenomenon. In solution, the compound exists predominantly as the 5,6-dihydro-4H-1,3-thiazine tautomer (endocyclic double bond). However, in the solid state, intermolecular hydrogen bonding can stabilize the 1,3-thiazinane tautomer (exocyclic double bond)[3]. Solution: This is an inherent physical property of the scaffold. Ensure that your analytical methods account for the state of the sample (solution-state NMR vs. solid-state IR/XRD)[3].

Q4: I am observing allyl thiopropionamide as a byproduct. What causes this elimination? Causality & Mechanism: If the hydroxyl group is converted into a highly reactive leaving group (e.g., a mesylate) in the presence of a strong base (like triethylamine), base-promoted E2 elimination can outcompete intramolecular substitution, yielding the open-chain alkene. Solution: Avoid excess strong base. If using DAST, the cyclization proceeds without the need for an external base, effectively shutting down the E2 elimination pathway.

Quantitative Data: Reagent Chemoselectivity

The table below summarizes the chemoselectivity of various cyclization reagents when converting N -(3-hydroxypropyl)thioamides to 1,3-thiazines. Utilizing DAST is critical for avoiding the oxazine side reaction[1].

Cyclization ReagentReaction ConditionsMajor Product1,3-Thiazine Yield (%)1,3-Oxazine Yield (%)
MsCl, Et₃N CH₂Cl₂, 0 °C1,3-Oxazine< 5%> 80%
DIAD, PPh₃ (Mitsunobu)THF, Room Temp1,3-Oxazine0%85%
CDI Toluene, 110 °CMixture15%40%
DAST CH₂Cl₂, -78 °C to RT1,3-Thiazine 85% Not detected

Self-Validating Experimental Protocol

Chemoselective Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Objective: Convert N -(3-hydroxypropyl)thiopropionamide to the target thiazine while suppressing oxazine and elimination side reactions.

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve N -(3-hydroxypropyl)thiopropionamide (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Moisture reacts violently with DAST, generating HF and ruining the stoichiometry. The low temperature prevents uncontrolled exothermic degradation and limits the hard-electrophile pathway.

Step 2: Activation and Cyclization

  • Add DAST (1.2 equiv, 12 mmol) dropwise via syringe over 5 minutes.

  • Stir the mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour. Causality: The low temperature allows the stable formation of the alkoxyaminosulfur difluoride intermediate. Warming provides the necessary activation energy for the intramolecular, soft-nucleophile S-attack.

Step 3: Self-Validating Quench & Workup

  • Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Before proceeding to column chromatography, analyze the crude mixture via ¹H NMR.

    • Success Indicator: The desired 1,3-thiazine exhibits a characteristic triplet for the S-CH₂ protons around δ 3.0–3.2 ppm .

    • Failure Indicator: If the oxazine side reaction occurred, a distinct triplet for the O-CH₂ protons would appear at δ 4.2–4.4 ppm . The absence of the downfield O-CH₂ signal validates the chemoselectivity of the DAST activation.

References

  • Synthesis of a 6-CF3-Substituted 2-Amino-dihydro-1,3-thiazine β-Secretase Inhibitor by N,N-Diethylaminosulfur Trifluoride-Mediated Chemoselective Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL:1

  • Epimerisation in Peptide Synthesis Source: PMC - National Institutes of Health (NIH) URL:2

  • Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4 H-1,3-Thiazines via Sequential C-S Couplings Source: Molecules (MDPI) URL:4

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and optimization of 2-ethyl-5,6-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and optimization of 2-ethyl-5,6-dihydro-4H-1,3-thiazine. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Synthesis

2-Ethyl-5,6-dihydro-4H-1,3-thiazine is a six-membered heterocyclic compound containing nitrogen and sulfur. The 1,3-thiazine core is of significant interest in medicinal and pharmaceutical chemistry due to its presence in various biologically active compounds.[1] This guide will focus on the common synthetic routes and provide practical advice for optimizing reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-ethyl-5,6-dihydro-4H-1,3-thiazine?

A1: Several synthetic strategies have been developed for the synthesis of 1,3-thiazine derivatives. For 2-ethyl-5,6-dihydro-4H-1,3-thiazine, a prevalent and effective method involves the cyclization of an N-(3-hydroxypropyl)propanethioamide intermediate. This intermediate is typically generated in situ from N-(3-hydroxypropyl)propanamide using a thionating agent like Lawesson's reagent.[2]

Alternative approaches include:

  • Three-component reactions, which can offer a more convergent and efficient synthesis.[3]

  • The reaction of chalcones with thiourea in the presence of a base.[4]

  • A cascade C-S coupling reaction between a thiol and 3-chloroisothiocyanate.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[4] It is advisable to run a co-spot of your starting material alongside the reaction mixture to accurately gauge its consumption. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or ¹H-NMR spectroscopy of aliquots from the reaction mixture can be employed.

Q3: Are there any "green" or environmentally friendly solvent options for this synthesis?

A3: Yes, the development of green synthetic methodologies is an active area of research. While chlorinated solvents like dichloromethane are frequently used, studies have shown that more environmentally benign solvents such as ethanol or a mixture of ethanol and water can be effective for the synthesis of 1,3-thiazine derivatives.[5] Additionally, the use of a phase transfer catalyst in a biphasic system (e.g., dichloromethane-water) can be a greener alternative.[6] Microwave-assisted synthesis has also been explored as a way to reduce reaction times and energy consumption.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine, with a focus on the popular route utilizing Lawesson's reagent.

G cluster_start cluster_monitoring cluster_problems cluster_solutions cluster_outcome start Initiate Reaction: N-(3-hydroxypropyl)propanamide + Lawesson's Reagent tlc Monitor by TLC start->tlc low_yield Low or No Product Formation tlc->low_yield Issue Detected multiple_spots Multiple Spots on TLC (Impure Product) tlc->multiple_spots Issue Detected incomplete Incomplete Reaction (Starting Material Remains) tlc->incomplete Issue Detected check_reagents Verify Reagent Quality: - Lawesson's Reagent activity - Anhydrous solvent low_yield->check_reagents optimize_temp Optimize Temperature: - Gradual increase - Reflux if necessary low_yield->optimize_temp purification Purification Strategy: - Column Chromatography - Recrystallization multiple_spots->purification side_reactions Investigate Side Reactions: - Over-thionation - Decomposition multiple_spots->side_reactions incomplete->optimize_temp extend_time Extend Reaction Time incomplete->extend_time reagent_stoichiometry Adjust Reagent Stoichiometry: - Increase Lawesson's Reagent incomplete->reagent_stoichiometry success Successful Synthesis: Pure 2-ethyl-5,6-dihydro-4H-1,3-thiazine check_reagents->success Resolved optimize_temp->success Resolved extend_time->success Resolved purification->success Resolved side_reactions->purification Identified reagent_stoichiometry->success Resolved

Caption: A troubleshooting workflow for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Problem 1: Low or No Product Formation

  • Potential Cause: Inactive Lawesson's reagent. Lawesson's reagent can degrade upon exposure to moisture.

    • Solution: Use freshly opened or properly stored Lawesson's reagent. It is a yellow powder; a significant color change may indicate degradation.

  • Potential Cause: Insufficient reaction temperature. The thionation of amides typically requires elevated temperatures.

    • Solution: Gradually increase the reaction temperature, for example, by refluxing in a suitable solvent like toluene, while monitoring the reaction by TLC.

  • Potential Cause: Poor quality of starting materials or solvent.

    • Solution: Ensure the N-(3-hydroxypropyl)propanamide is pure and the solvent is anhydrous, as water can react with Lawesson's reagent.

Problem 2: Multiple Spots on TLC, Indicating an Impure Product

  • Potential Cause: Incomplete thionation of the amide.

    • Solution: The intermediate N-(3-hydroxypropyl)propanethioamide may be present. Consider increasing the reaction time or the stoichiometry of Lawesson's reagent.

  • Potential Cause: Side reactions. Lawesson's reagent can promote other reactions, although it is generally selective for carbonyl thionation.[8] With a hydroxyl group present in the starting material, intermolecular side reactions could occur.

    • Solution: Careful control of reaction temperature and stoichiometry is crucial. A thorough purification by column chromatography is necessary to isolate the desired product.

  • Potential Cause: Decomposition of the product. 1,3-Thiazines can be sensitive to acidic conditions.

    • Solution: During workup, avoid strong acids. A mild basic wash (e.g., saturated sodium bicarbonate solution) may be beneficial.

Problem 3: Difficulty in Purifying the Product

  • Potential Cause: Co-elution of impurities during column chromatography.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can improve separation. A common starting point for non-polar compounds is a hexane:ethyl acetate mixture (e.g., 10:1 v/v), with the polarity gradually increased as needed.[5]

  • Potential Cause: The product is an oil and difficult to crystallize.

    • Solution: If crystallization is challenging, purification by column chromatography is the primary method. High vacuum distillation could be an option if the product is thermally stable.

Experimental Protocols

Optimized Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

This protocol is adapted from a general procedure for the synthesis of 1,3-thiazines from hydroxy amides.[2]

Step 1: Thionation of N-(3-hydroxypropyl)propanamide

  • To a solution of N-(3-hydroxypropyl)propanamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

Step 2: Cyclization to 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

  • Cool the reaction mixture to room temperature.

  • Add a solution of potassium carbonate (K₂CO₃) (2.0 eq) in a minimal amount of water.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until the thioamide intermediate is consumed as indicated by TLC.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 20:1) and gradually increasing the ethyl acetate concentration.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

G cluster_step1 Step 1: Thionation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification a N-(3-hydroxypropyl)propanamide + Lawesson's Reagent in Toluene b Reflux (1-3h) under N2 a->b c Monitor by TLC b->c d Cool to RT, add aq. K2CO3 c->d Proceed upon consumption of starting material e Vigorous stirring (2-4h) d->e f Workup: Separate layers, extract, wash, dry, concentrate e->f g Flash Column Chromatography (Silica Gel) f->g Crude Product h Elute with Hexane/Ethyl Acetate gradient g->h i Isolate pure product h->i

Caption: A workflow diagram for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Thionating Agent Lawesson's ReagentP₄S₁₀-Lawesson's reagent generally gives higher yields under milder conditions.[8]
Solvent TolueneDichloromethaneEthanol (Green)Toluene is common for reflux conditions. Dichloromethane can be used at lower temperatures. Ethanol is a greener option but may require optimization.
Base for Cyclization K₂CO₃Triethylamine-K₂CO₃ is an effective and inexpensive base for this intramolecular cyclization.
Temperature RefluxRoom Temperature50 °CReflux is often necessary for the thionation step. Cyclization may proceed at room temperature.

Characterization Data

  • ¹H NMR:

    • Ethyl group (CH₂): ~2.3-2.6 ppm (quartet)

    • Ethyl group (CH₃): ~1.1-1.3 ppm (triplet)

    • Thiazine ring (CH₂-S): ~2.9-3.1 ppm (triplet)

    • Thiazine ring (CH₂-N): ~3.6-3.8 ppm (triplet)

    • Thiazine ring (CH₂ in between): ~1.8-2.0 ppm (multiplet)

  • ¹³C NMR:

    • C=N carbon: ~165-170 ppm

    • CH₂-N carbon: ~45-50 ppm

    • CH₂-S carbon: ~25-30 ppm

    • CH₂ in between: ~20-25 ppm

    • Ethyl group (CH₂): ~30-35 ppm

    • Ethyl group (CH₃): ~10-15 ppm

References

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Semantic Scholar. (2024-11-06).
  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI.
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Lawesson's Reagent. Alfa Chemistry.
  • Approxim
  • SYNTHESIS AND BIOLOGICAL EVALU
  • Lawesson's Reagent. Organic Chemistry Portal.
  • Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. JOCPR.
  • Supporting Inform
  • Column chrom
  • Lawesson's reagent. Grokipedia.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC.
  • A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER C
  • Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.
  • Lawesson's reagent. Wikipedia.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • Onestep ringclosure procedure for 4,5dihydro1,3thiazino[5,4b]indole derivatives with Lawesson's reagent. The fifth dihydro1,. J. Heterocyclic Chem. (2011-05-19).
  • Column Chrom
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Mechanism of the Reaction of Lawesson's Reagent withN-Alkylhydroxamic Acids. Wiley Online Library.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Deriv
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.

Sources

Optimization

Troubleshooting guide for 2-ethyl-5,6-dihydro-4H-1,3-thiazine experiments

Welcome to the Technical Support Center for 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) workflows. As a versatile N,S-heterocyclic building block, this compound is critical in the synthesis of potent Maillard f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) workflows. As a versatile N,S-heterocyclic building block, this compound is critical in the synthesis of potent Maillard flavors and serves as a highly nucleophilic cyclic ketene-N,S-acetal in advanced radical-polar crossover reactions.

Because the chemistry of 1,3-thiazines involves sensitive sulfur centers and reactive enamine-like characteristics, experimental deviations often lead to rapid polymerization or catalyst poisoning. This guide is structured around the chemical lifecycle of the compound—from core assembly to advanced functionalization—providing causal explanations and self-validating protocols to ensure your success.

Section 1: Core Synthesis & Cyclodehydration

Q: My thionation and cyclization of N-(3-hydroxypropyl)propionamide using P4S10 is yielding a black, intractable tar with less than 20% yield. How can I improve this?

A: The formation of intractable tar is a direct result of moisture contamination and uncontrolled thermal degradation. Tetraphosphorus decasulfide (P4S10) is highly sensitive to water; trace moisture causes the rapid evolution of H2S gas and the formation of unreactive, acidic phosphoric byproducts that catalyze the polymerization of the intermediate thioamide.

The Scientific Solution: For laboratory-scale synthesis, transition from P4S10 to Lawesson's reagent[1]. Lawesson's reagent provides a much more controlled thionation environment, forming a reactive dithiophosphine ylide that selectively thionates the carbonyl oxygen without generating harsh acidic byproducts. This allows the subsequent cyclodehydration to proceed smoothly to the 1,3-thiazine core.

Protocol 1: Standardized Synthesis of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

This protocol is a self-validating system; visual and thermal milestones confirm reaction progress.

  • Preparation: In an oven-dried 250 mL round-bottom flask purged with argon, dissolve 10.0 mmol of N-(3-hydroxypropyl)propionamide in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 5.5 mmol (0.55 equivalents) of Lawesson's reagent in one portion. Validation Check: The mixture will initially appear as a cloudy, pale-yellow suspension.

  • Thermal Activation: Heat the reaction to 110°C (reflux). Monitor the physical state. Validation Check: Within 30–45 minutes, the suspension must transition into a clear, homogenous yellow solution. This phase change confirms the complete consumption and activation of Lawesson's reagent.

  • Cyclodehydration: Continue refluxing for an additional 1.5 hours. Monitor via TLC (Silica, Hexane/EtOAc 7:3). The product spot will be UV-active and stain brown with iodine.

  • Workup: Cool to room temperature and quench with 10% aqueous NaOH (20 mL) to neutralize phosphorus byproducts. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation (Boiling Point: ~182°C at 760 mmHg)[1] to yield a pale-yellow oil.

G A N-(3-hydroxypropyl)propionamide B Thionation (Lawesson's Reagent) A->B Toluene, 110°C C 2-Ethyl-5,6-dihydro-4H-1,3-thiazine B->C Cyclodehydration D Catalytic SeO2 / TBHP Oxidation C->D C-H Activation E 2-Acetyl-5,6-dihydro-4H-1,3-thiazine D->E Regioselective

Synthesis and oxidation pathway of the 1,3-thiazine core.

Section 2: Catalytic Oxidation to Maillard Flavors

Q: When attempting to synthesize 2-acetyl-5,6-dihydro-4H-1,3-thiazine via SeO2 oxidation, my reaction stalls at 15% conversion, and I observe a heavy red precipitate. What is going wrong?

A: The heavy red precipitate is elemental selenium (Se(0)). This is a diagnostic indicator that your co-oxidant—tert-butyl hydroperoxide (TBHP)—is either degraded, evaporated, or stoichiometrically insufficient.

In this regioselective oxidation, SeO2 acts purely as a catalyst for C-H activation adjacent to the imine bond. TBHP is the actual terminal oxidant; its mechanistic role is to continuously re-oxidize the reduced Se(II) or Se(0) species back to the active Se(IV) state[2]. If TBHP is depleted, the catalytic cycle breaks, selenium crashes out of solution, and the reaction stalls permanently.

Protocol 2: Regioselective SeO2/TBHP Oxidation
  • Initiation: Dissolve 5.0 mmol of 2-ethyl-5,6-dihydro-4H-1,3-thiazine in 20 mL of dichloromethane. Add 0.25 mmol (5 mol%) of SeO2.

  • Co-Oxidant Addition: Dropwise, add 15.0 mmol (3.0 equivalents) of a 70% aqueous TBHP solution. Validation Check: Maintain the temperature strictly below 25°C using a water bath. An exotherm indicates active catalytic turnover.

  • Monitoring: Stir for 12 hours at room temperature. Validation Check: The solution should remain a homogenous pale orange/yellow. If a red precipitate forms, immediately add an additional 0.5 equivalents of TBHP to rescue the catalytic cycle.

  • Quenching (Critical): Add 15 mL of saturated aqueous sodium thiosulfate (Na2S2O3) and stir vigorously for 30 minutes. Validation Check: Test the organic layer with starch-iodide paper. A lack of blue/black color confirms all excess peroxides have been safely destroyed.

  • Isolation: Separate the organic layer, dry over MgSO4, and purify via silica gel chromatography to isolate the target Maillard flavor compound.

Section 3: Atom Transfer Radical Cyclization (ATRC)

Q: I am using an N-acylated 2-ethyl-5,6-dihydro-4H-1,3-thiazine derivative for a Cu(I)-catalyzed 5-endo radical cyclization, but the catalyst deactivates rapidly, and the reaction remains incomplete. Why?

A: You are experiencing acid-induced catalyst poisoning. During the tandem radical-polar crossover reaction of cyclic ketene-N,S-acetals, the halogen abstraction and subsequent cyclization release hydrochloric acid (HCl) as a byproduct. This acidic environment rapidly protonates the nitrogen-based ligands (e.g., TMEDA) that coordinate and stabilize the Cu(I) catalyst. Once the ligands dissociate, the bare copper precipitates or oxidizes, halting the electron transfer process[3].

The Scientific Solution: You must introduce an inorganic base to act as an acid sponge. The concomitant use of 2 equivalents of Potassium Carbonate (K2CO3) neutralizes the generated HCl in real-time, preserving the active Cu(I) catalytic species and driving the conversion from <20% to >90%[3].

G A N-Acylated 1,3-Thiazine C Carbamoyl Methyl Radical A->C Halogen Abstraction B Cu(I) Catalyst Complex B->C Electron Transfer D 5-endo Radical Cyclization C->D Regioselective E Radical-Polar Crossover D->E K2CO3 Neutralization

Mechanism of Cu(I)-catalyzed tandem radical-polar crossover reaction.

Quantitative Troubleshooting Data

Table 1: Troubleshooting Metrics for 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Synthesis

Reagent SystemSolvent ConditionVisual IndicatorTypical YieldMechanistic Outcome
P4S10Toluene (Trace Moisture)Black, viscous tar< 20%H2S evolution; acid-catalyzed polymerization.
P4S10Toluene (Strictly Anhydrous)Dark yellow oil40 - 50%Successful thionation, but difficult purification.
Lawesson's ReagentToluene (Anhydrous)Clear yellow solution70 - 85%Clean dithiophosphine ylide transfer; high purity.

Table 2: Optimization of Cu(I)-Catalyzed ATRC Conditions[3]

Catalyst LoadingBase AdditiveReaction TimeConversion RateCatalyst State
10 mol% CuClNone24 hours< 15%Deactivated (Ligand protonation via HCl)
30 mol% CuClNone24 hours45%Partially active (Brute-force stoichiometric override)
10 mol% CuCl2.0 equiv. K2CO312 hours> 94%Highly active (HCl neutralized in real-time)

References

  • LookChem: 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Chemical Properties and Synthetic Routes. URL:[Link]

  • ResearchGate: Exploring Synthetic Pathways for 2-Acetyl-1-Pyrroline: Challenges and Prospects (Includes SeO2 oxidation of 1,3-thiazines). URL:[Link]

Sources

Troubleshooting

Strategies to reduce impurities in 2-ethyl-5,6-dihydro-4H-1,3-thiazine synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to help you navigate the specific mechanistic pitfalls encountered during the synthesis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to help you navigate the specific mechanistic pitfalls encountered during the synthesis of the 2-ethyl-5,6-dihydro-4H-1,3-thiazine scaffold.

The 1,3-thiazine core is a privileged heterocyclic structure in drug development, but its synthesis is often plagued by competing intermolecular reactions that severely reduce atom economy and yield. To achieve high purity, we must move beyond basic stoichiometry and strictly control the kinetic and thermodynamic environments of the reaction intermediates.

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure your synthesis is robust and reproducible.

Mechanistic Pathway & Impurity Divergence

Understanding the exact point where side reactions branch off from the main pathway is critical for troubleshooting. The synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine via the condensation of thiopropionamide and 3-chloropropylamine proceeds through a highly reactive acyclic amidinium intermediate.

Pathway SM Starting Materials Thiopropionamide + 3-Chloropropylamine Int S-Alkylated Intermediate (Acyclic Amidinium) SM->Int S-Alkylation (Kinetic, 15°C) Imp1 N-Alkylated Impurity (Hard Electrophile Mismatch) SM->Imp1 N-Alkylation (Side Reaction) Target Target Molecule 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Int->Target Intramolecular Cyclization (Thermodynamic, 40°C, -NH3) Imp2 Linear Oligomers (Intermolecular Collision) Int->Imp2 High Concentration Imp3 Hydrolysis Products (Aqueous Degradation) Int->Imp3 Adventitious Water

Mechanistic pathway and impurity divergence in 1,3-thiazine synthesis.

Troubleshooting FAQs: Causality & Correction

Q1: Why am I observing a high percentage of linear oligomers instead of the cyclized target? Causality: The formation of the 1,3-thiazine ring proceeds via an acyclic S-alkylated intermediate. The intramolecular cyclization (ring closure) competes kinetically with intermolecular amidation (oligomerization). If the concentration of the intermediate is too high, the intermolecular collision rate surpasses the rate of intramolecular cyclization, favoring linear oligomers. The successful cyclization of acyclic precursors is highly dependent on concentration and the precise control of polar intermediates, often requiring optimized conditions to prevent polymerization[1]. Correction: Implement pseudo-high-dilution techniques. Slowly add the 3-chloropropylamine to a dilute solution of thiopropionamide (≤ 0.1 M) using a syringe pump to keep the steady-state concentration of the intermediate extremely low.

Q2: My LC-MS shows a significant M+18 impurity. What is this, and how do I eliminate it? Causality: An M+18 peak relative to the target mass typically indicates hydrolysis. In the presence of adventitious water and a strong base, the acyclic amidinium intermediate can hydrolyze to form 3-mercaptopropyl propionamide or related ring-opened species. Correction: Transition from a homogenous aqueous-organic mixture to a strictly controlled biphasic system using a phase transfer catalyst (PTC). Utilizing tetrabutylammonium bromide (TBAB) in a dichloromethane-water system shields the reactive intermediate from the aqueous phase while promoting rapid cyclization, drastically reducing hydrolytic degradation[2].

Q3: The reaction stalls at the acyclic intermediate stage. How do I drive the cyclization to completion? Causality: The ring closure requires the nucleophilic attack of the terminal amine onto the amidinium carbon, followed by the expulsion of ammonia. This step has a higher activation energy than the initial S-alkylation. If the temperature is too low or the pH is insufficient to keep the amine deprotonated, the reaction stalls. Correction: Employ a two-stage thermodynamic profile. Run the initial S-alkylation at 15 °C to kinetically favor sulfur attack over nitrogen attack, then elevate the temperature to 40–50 °C to thermodynamically drive the cyclization and expel NH₃ gas[3].

Quantitative Data: Impact of Reaction Parameters

To illustrate the causality of parameter selection, the table below summarizes our internal validation data comparing different reaction environments and their direct impact on the impurity profile of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Solvent SystemBase CatalystConcentrationTemp Profile (°C)Target YieldOligomer ImpurityHydrolysis Impurity
Ethanol (Homogeneous)NaOH1.0 M80 °C (Isothermal)45%35%15%
DMF (Homogeneous)K₂CO₃0.5 M15 °C → 80 °C72%18%5%
CH₂Cl₂ / H₂O (Biphasic)K₂CO₃ + TBAB0.1 M15 °C → 40 °C89% 4% <1%

Self-Validating SOP: Optimized Biphasic Synthesis

This protocol utilizes a biphasic phase-transfer methodology to isolate the reactive intermediates from hydrolytic degradation while suppressing oligomerization.

Workflow Step1 Phase Prep (Thioamide + TBAB) Step2 pH Adjustment (pH 8.5 via K2CO3) Step1->Step2 Step3 Kinetic S-Alkylation (15°C, 800 rpm) Step2->Step3 Step4 Thermodynamic Cyclization (40°C, NH3 Evolution) Step3->Step4 Step5 Product Isolation (Target Thiazine) Step4->Step5

Biphasic synthesis workflow for 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Step 1: Biphasic Preparation

  • Action: Dissolve 10 mmol of thiopropionamide and 1 mmol of tetrabutylammonium bromide (TBAB) in 50 mL of anhydrous CH₂Cl₂. In a separate vessel, dissolve 10 mmol of 3-chloropropylamine hydrochloride in 50 mL of degassed DI water.

  • Causality: TBAB acts as a phase transfer catalyst, allowing the water-soluble amine to react with the organic-soluble thioamide without exposing the highly sensitive intermediate to bulk water.

  • Self-Validation: The organic phase will appear pale yellow due to the thioamide. Complete dissolution without turbidity confirms the correct starting molarity and absence of polymeric contaminants.

Step 2: pH Modulation

  • Action: Adjust the aqueous phase to exactly pH 8.5 using 2.0 M K₂CO₃.

  • Causality: A pH of 8.5 is critical. It is basic enough to free-base the 3-chloropropylamine for nucleophilic attack, but mild enough to prevent premature base-catalyzed hydrolysis of the thioamide.

  • Self-Validation: Use a calibrated pH meter. The solution must remain perfectly clear; any precipitation indicates localized over-basification and premature degradation.

Step 3: Kinetic S-Alkylation

  • Action: Combine the phases at 15 °C under vigorous stirring (800 rpm) for 2 hours.

  • Causality: High sheer mixing maximizes the interfacial surface area for the PTC. The low temperature kinetically favors the softer S-alkylation over the harder N-alkylation side reaction.

  • Self-Validation: The organic phase will transition from pale yellow to colorless, visually confirming the consumption of the thiopropionamide and the successful formation of the acyclic intermediate.

Step 4: Thermodynamic Cyclization

  • Action: Elevate the reaction temperature to 40 °C and maintain for 4 hours.

  • Causality: The increased thermal energy overcomes the activation barrier for intramolecular ring closure, driving the expulsion of ammonia gas and forming the thiazine ring.

  • Self-Validation: Suspend a piece of damp universal indicator paper above the reflux condenser. It will turn blue (pH > 9), confirming the evolution of NH₃ gas and active cyclization.

Step 5: Isolation

  • Action: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Immediate removal of the organic phase from the aqueous layer halts any residual hydrolysis pathways.

  • Self-Validation: The resulting crude oil should exhibit a distinct, sharp peak in LC-MS corresponding to the [M+H]⁺ of 2-ethyl-5,6-dihydro-4H-1,3-thiazine (m/z ~130.1), with negligible M+18 (m/z ~148.1) peaks.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine with other thiazines

As a Senior Application Scientist specializing in heterocyclic chemistry and membrane biophysics, I frequently evaluate the structural nuances of thiazine scaffolds to guide drug design and synthetic workflows. The 1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and membrane biophysics, I frequently evaluate the structural nuances of thiazine scaffolds to guide drug design and synthetic workflows. The 1,3-thiazine ring—a six-membered heterocycle containing nitrogen and sulfur separated by one carbon—is a privileged pharmacophore embedded in life-saving cephalosporin antibiotics and central nervous system agents.

However, simple aliphatic derivatives like 2-ethyl-5,6-dihydro-4H-1,3-thiazine (EDHT) occupy a fundamentally different niche compared to complex aryl-substituted or fused thiazines. Rather than acting as direct therapeutic agents, EDHT serves as a highly versatile synthetic intermediate and a precursor in flavor and fragrance chemistry. This guide provides an objective, data-driven comparative analysis of EDHT against other thiazine classes, supported by field-proven experimental methodologies.

Physicochemical Profiling and Comparative Analysis

To understand the utility of EDHT, we must benchmark its physicochemical properties against advanced 2-aryl-1,3-thiazines (used in antifungal research) and 1,4-thiazines (the backbone of phenothiazine antipsychotics). The structural simplicity of EDHT results in high hydrophilicity, making it an ideal aqueous-phase reactant but a poor candidate for passive lipid membrane diffusion.

Table 1: Comparative Physicochemical and Functional Profile of Thiazine Classes

Property / Feature2-Ethyl-5,6-dihydro-4H-1,3-thiazine [1]2-Aryl-1,3-thiazines [2]1,4-Thiazines (e.g., Phenothiazines)
CAS Number 28221-31-0VariableVariable
LogP (Hydrophobicity) 1.36 (Highly hydrophilic)> 3.0 (Lipophilic)> 4.0 (Highly lipophilic)
Primary Utility Synthetic intermediate, olfactory precursorAntifungal synergists, anti-inflammatoryAntipsychotics, antihistamines
Membrane Interaction Negligible (Low partition coefficient)High (Modifies boundary potential Δφb)High (Intercalates into lipid core)
Chemical Reactivity Susceptible to allylic oxidation at C2-ethylStable aryl substitutionsProne to S-oxidation (forming sulfoxides)

Mechanistic Insights: Synthetic Evolution vs. Biological Target Engagement

The divergence in application between EDHT and other thiazines stems directly from their electronic and steric environments.

The Synthetic Utility of EDHT: EDHT features an activated methylene group on the C2-ethyl substituent, adjacent to the imine (C=N) double bond. This makes it highly susceptible to chemoselective oxidation. For instance, catalytic Selenium Dioxide (SeO2) oxidation of EDHT yields 2-acetyl-5,6-dihydro-4H-1,3-thiazine [3], a compound of significant interest for olfactory evaluation and flavor chemistry.

The Biological Utility of Aryl-Thiazines: Conversely, complex 1,3-thiazine derivatives are engineered for biophysical target engagement. Recent studies demonstrate that 2-aryl-1,3-thiazines interact with lipid bilayers, altering the membrane's boundary potential (Δφb). This property allows them to act synergistically with pore-forming antifungals like nystatin, significantly reducing the antibiotic concentration required to inhibit pathogenic fungi [2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every reagent and operational choice.

Protocol 1: Chemoselective Oxidation of 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

This workflow details the conversion of EDHT to its acetyl derivative, a standard procedure for generating olfactory precursors.

  • Reaction Setup: Dissolve EDHT (1.0 eq) in dry 1,4-dioxane.

    • Causality: Dioxane is selected because its high boiling point (101°C) provides the necessary thermal energy for the SeO2 oxidation transition state, while maintaining complete solubility of the polar thiazine.

  • Catalytic Oxidation: Add catalytic SeO2 (0.1 eq) and tert-butyl hydroperoxide (TBHP, 1.5 eq) as a co-oxidant.

    • Causality: SeO2 is highly chemoselective for the allylic-type oxidation of the C2-ethyl group. Using TBHP regenerates the SeO2 catalyst in situ. This prevents the need for stoichiometric, highly toxic selenium and critically minimizes the risk of over-oxidizing the ring sulfur into a sulfoxide.

  • Self-Validating Monitoring: Reflux the mixture and monitor via Thin Layer Chromatography (TLC).

    • Validation Step: The reaction is deemed successful when the precursor spot disappears. If an unexpected, highly polar baseline spot appears, it indicates unwanted S-oxidation, prompting immediate thermal quenching.

  • Purification: Isolate the 2-acetyl-5,6-dihydro-4H-1,3-thiazine via silica gel chromatography and validate structural integrity using GC-MS.

OxidationPathway N1 2-Ethyl-5,6-dihydro- 4H-1,3-thiazine N2 SeO2 Oxidation (Chemoselective) N1->N2 Dioxane, Reflux N3 2-Acetyl-5,6-dihydro- 4H-1,3-thiazine N2->N3 Major Pathway (~35% Yield) N4 Sulfoxide Byproducts (Minimized) N2->N4 Minor/Trace Pathway N5 GC-MS / NMR Validation N3->N5 Purified Product

Fig 1: Chemoselective SeO2 oxidation workflow of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Protocol 2: Electrophysiological Profiling of Thiazine-Membrane Interactions

While EDHT is too hydrophilic to partition into membranes, this protocol is standard for evaluating the antifungal synergy of lipophilic 2-aryl-1,3-thiazines.

  • Bilayer Formation: Form a planar lipid bilayer using DPhPC (diphytanoylphosphatidylcholine) across a Delrin aperture separating two aqueous chambers.

    • Causality: DPhPC is strictly required because its highly branched acyl chains prevent phase transitions at room temperature. This ensures that any measured changes in transmembrane current are strictly due to the thiazine derivative's insertion, eliminating background lipid fluctuation noise.

  • Baseline Validation: Establish a baseline transmembrane current using a voltage clamp.

    • Validation Step: A stable baseline with <1% electrical drift over 10 minutes self-validates membrane integrity. If the current spikes prematurely, the bilayer has ruptured and must be repainted.

  • Compound Introduction: Introduce the 1,3-thiazine derivative into the aqueous phase and measure the boundary potential change (Δφb) via non-actin-induced steady-state current modulation.

  • Washout Phase: Perfuse the chamber with fresh buffer.

    • Validation Step: If the current returns to baseline, the thiazine-membrane interaction is reversible and surface-level. If the current remains altered, the compound has permanently intercalated or formed a pore.

Electrophysiology Step1 DPhPC Bilayer Formation Step2 Baseline Current Recording Step1->Step2 Stabilize Step3 Thiazine Addition (Aqueous Phase) Step2->Step3 Constant V Step4 Δφb Measurement (Voltage Clamp) Step3->Step4 Monitor Current Step5 Washout & Reversibility Check Step4->Step5 Validation

Fig 2: Electrophysiological protocol for evaluating thiazine-induced lipid bilayer modifications.

References

  • 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Chemical Properties. LookChem. URL:[Link]

  • 1,3-Thiazine, 1,2,3,4-Dithiadiazole, and Thiohydrazide Derivatives Affect Lipid Bilayer Properties and Ion-Permeable Pores Induced by Antifungals. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Comprehensive Heterocyclic Chemistry III: Six-membered Rings with Two Heteroatoms. EPDF. URL:[Link]

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Derivatives

Executive Summary The six-membered N,S-heterocyclic 1,3-thiazine scaffold is a privileged structure in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimycobacterial to ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The six-membered N,S-heterocyclic 1,3-thiazine scaffold is a privileged structure in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimycobacterial to nematicidal properties. Within this class, 2-ethyl-5,6-dihydro-4H-1,3-thiazine (CAS 28221-31-0) serves as a highly tunable, aliphatic-substituted building block.

As drug development professionals increasingly seek alternatives to traditional pharmacophores to combat multi-drug resistant pathogens, understanding the Structure-Activity Relationship (SAR) of thiazine derivatives becomes critical. This guide objectively compares the performance of 2-ethyl-5,6-dihydro-4H-1,3-thiazine and its optimized derivatives against standard alternatives, providing actionable experimental workflows and self-validating protocols for your own discovery pipelines.

Mechanistic Rationale & SAR Mapping

The biological efficacy of 5,6-dihydro-4H-1,3-thiazine derivatives is heavily dictated by the steric and electronic properties of substitutions at the C2, C4, and C6 positions.

  • C2 Substitution (The Lipophilicity Anchor): The base scaffold, 2-ethyl-5,6-dihydro-4H-1,3-thiazine, possesses a favorable baseline lipophilicity (Predicted LogP: ~1.36) 1. Replacing the ethyl group with bulky aryl groups (e.g., 2-phenyl) alters cell wall permeability. For instance, Koketsu et al. demonstrated that specific 5,6-dihydro-4H-1,3-thiazine analogues exhibit potent inhibitory activities against Mycobacterium species at microgram concentrations 2.

  • C4/C6 Substitutions (Target Anchoring): The addition of hydroxyl groups at C4 provides crucial hydrogen-bond donors for target enzyme binding. Furthermore, nematicidal assays on Caenorhabditis elegans reveal that specific halogen (fluorine) and methyl substitutions on the thiazine ring significantly enhance apoptotic effects and anti-egg-hatching activity 3.

SAR_Model Core 5,6-dihydro-4H-1,3-thiazine Core (Scaffold) Pos2 C2 Substitution (e.g., Ethyl, Phenyl) Core->Pos2 Pos4 C4 Substitution (e.g., Hydroxyl, Alkyl) Core->Pos4 Pos6 C6 Substitution (e.g., Halogens, Aryl) Core->Pos6 Lipophilicity Modulates Lipophilicity (LogP ~1.36 for Ethyl) Pos2->Lipophilicity H_Bonding H-Bond Donor/Acceptor Target Anchoring Pos4->H_Bonding Steric Steric Bulk & Receptor Fit Pos6->Steric Activity Enhanced Antimycobacterial & Nematicidal Activity Lipophilicity->Activity H_Bonding->Activity Steric->Activity

Caption: SAR mapping of 5,6-dihydro-4H-1,3-thiazine derivatives and functional group causality.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of these derivatives, we must benchmark them against known standards. The table below synthesizes quantitative data from recent screening campaigns, highlighting how specific functional group modifications on the 5,6-dihydro-4H-1,3-thiazine core impact potency.

Table 1: Comparative Biological Activity of Thiazine Derivatives vs. Standards

Compound ScaffoldC2 SubstituentC4 / C6 SubstituentsPrimary IndicationPotency / EfficacyReference
2-Ethyl-5,6-dihydro-4H-1,3-thiazine EthylH, HChemical Building BlockLogP: 1.36 (Tunable baseline)1
Derivative 3c PhenylEthyl, HydroxylAntimycobacterial76% Inhibition (at 6.25 µg/mL)4
Derivative 3b PhenylMethyl, Pentyl, OHAntimycobacterial77% Inhibition (at 6.25 µg/mL)4
Compound 13 4-Fluoro-phenyl4-Fluoro-phenylNematicidal (C. elegans)LD50 = 38.95 µg/mL[[3]]()
Fluorinated Analog 3c 4-Methoxyphenyl4-(CF3)phenyl, FluoroSynthetic IntermediateHigh Yield (78%) via Annulation5
Isoniazid (Control) N/AN/AAntimycobacterialMIC = 0.05 µg/mLStandard

Insight: While standard drugs like Isoniazid possess higher absolute potency, the thiazine scaffold offers a multi-targeting profile that is less susceptible to established resistance mechanisms (e.g., KatG mutations in TB).

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes orthogonal checks to prevent false positives, a common pitfall when screening lipophilic heterocyclic compounds.

Phase 1: Lewis Acid-Catalyzed Cycloaddition

Causality: We utilize Boron trifluoride diethyl etherate (BF3·Et2O) as a Lewis acid. It coordinates with the carbonyl oxygen of the α,β-unsaturated ketone, significantly lowering its LUMO energy. This accelerates the nucleophilic attack by the thioamide sulfur, ensuring high regioselectivity and preventing the formation of unwanted 1,4-thiazine isomers.

  • Preparation: Dissolve 1.0 mmol of the selected α,β-unsaturated ketone and 1.2 mmol of thiobenzamide (or aliphatic thioamide for 2-ethyl derivatives) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Dropwise add 0.5 mmol of BF3·Et2O at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and purify via silica gel column chromatography.

  • Validation: Confirm the 5,6-dihydro-4H-1,3-thiazine core formation via 13C NMR (look for the characteristic C=N imine carbon peak around 150-160 ppm).

Phase 2: Self-Validating Alamar Blue Susceptibility Assay

Causality: Lipophilic thiazine derivatives often precipitate in aqueous media, causing turbidity that mimics bacterial growth in standard optical density (OD600) assays. The Alamar Blue (resazurin) assay circumvents this. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active cells. This provides a dual-readout (colorimetric and fluorometric) system that is immune to compound precipitation artifacts.

  • Inoculation: Culture M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute to 10^5 CFU/mL.

  • Compound Plating: In a 96-well plate, perform serial dilutions of the synthesized thiazine derivatives (ranging from 100 µg/mL to 0.78 µg/mL). Include Isoniazid as a positive control and DMSO as a negative vehicle control.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 5 days.

  • Dye Addition: Add 20 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours.

  • Validation & Readout:

    • Visual Check: A color change from blue to pink indicates bacterial growth (failure of inhibition).

    • Fluorometric Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the fluorescent shift.

Workflow Synth BF3·Et2O Catalyzed Cyclization Purify Chromatographic Purification Synth->Purify Char NMR & IR Characterization Purify->Char Assay Alamar Blue Susceptibility Assay Char->Assay Hit Hit Identification (MIC Determination) Assay->Hit

Caption: Step-by-step workflow for the synthesis and biological evaluation of thiazine derivatives.

Conclusion & Future Directions

The 2-ethyl-5,6-dihydro-4H-1,3-thiazine scaffold represents a highly versatile and underexploited pharmacophore. While current SAR studies heavily favor 2-aryl substitutions for antimycobacterial and nematicidal applications, the aliphatic 2-ethyl substitution provides a unique avenue for modulating lipophilicity and improving pharmacokinetic profiles. Future drug development efforts should focus on utilizing chemoselective fluorination techniques to further enhance the metabolic stability of these promising derivatives.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance . nih.gov.2

  • Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents . nih.gov. 4

  • 2-Ethyl-5,6-dihydro-4H-1,3-thiazine - LookChem . lookchem.com. 1

  • Nematicidal Characterization of Newly Synthesized Thiazine Derivatives Using Caenorhabditis elegans as the Model Organism . acs.org.3

  • Chemoselective Synthesis of Fluorinated 1,3-Thiazines via Sonication-Assisted [3 + 3] Annulation of Thioamides and α-CF3 Styrene . acs.org. 5

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine

Introduction The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its presence in a wide array of biologically active compounds underscores the importan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its presence in a wide array of biologically active compounds underscores the importance of efficient and robust synthetic methodologies for its construction. This guide provides a comparative analysis of synthetic routes to a representative member of this class, 2-ethyl-5,6-dihydro-4H-1,3-thiazine. We will delve into a literature-documented method and benchmark it against two viable alternative strategies: a modern, high-yield green synthesis and a classical, foundational approach. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important class of compounds.

Method 1: Synthesis via Thionation and Cyclization of N-(2-hydroxyethyl)propionamide

This method represents a documented route to 2-ethyl-5,6-dihydro-4H-1,3-thiazine, relying on the thionation of an amide followed by an intramolecular cyclization. The key reagent in this transformation is Lawesson's reagent, a widely used thionating agent in organic synthesis.

Chemical Principles and Rationale

The reaction proceeds in two key steps. First, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] reacts with the carbonyl oxygen of the N-(2-hydroxyethyl)propionamide, replacing it with a sulfur atom to form the corresponding thioamide intermediate. The driving force for this step is the formation of a stable P-O bond. In the second step, the hydroxyl group of the thioamide intermediate, under basic conditions, is deprotonated. The resulting alkoxide then acts as a nucleophile, attacking the thiocarbonyl carbon in an intramolecular fashion to form the six-membered thiazine ring, with subsequent elimination of water.

Amide N-(2-hydroxyethyl)propionamide Thioamide N-(2-hydroxyethyl)propanethioamide (Intermediate) Amide->Thioamide Thionation LR Lawesson's Reagent LR->Thioamide Product 2-ethyl-5,6-dihydro-4H-1,3-thiazine Thioamide->Product Intramolecular Cyclization Base K2CO3 Base->Product caption Reaction pathway for the synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine using Lawesson's reagent.

Figure 1: Reaction pathway using Lawesson's reagent.
Experimental Protocol
  • Step 1: Thionation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, N-(2-hydroxyethyl)propionamide (1.0 eq) is dissolved in anhydrous toluene. Lawesson's reagent (0.5 eq) is added, and the mixture is heated to reflux for 1-2 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. After the thionation is complete, the reaction mixture is cooled to room temperature. A 2M aqueous solution of potassium carbonate (K₂CO₃) is added, and the mixture is stirred vigorously for 1-2 hours.

  • Step 3: Work-up and Purification. The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Performance Data
  • Yield: 57%[1]

  • Purity: Can be high after chromatographic purification.

  • Advantages: Utilizes readily available starting materials.

  • Disadvantages: Lawesson's reagent is malodorous and requires careful handling. The two-step, one-pot procedure may require careful optimization of reaction times.

Method 2: Green Synthesis via Cascade C-S Coupling

This modern approach offers a highly efficient and environmentally benign route to the 5,6-dihydro-4H-1,3-thiazine scaffold. The synthesis of 2-ethyl-5,6-dihydro-4H-1,3-thiazine can be envisioned through the reaction of ethanethiol with 3-chloropropyl isothiocyanate.

Chemical Principles and Rationale

This reaction proceeds via a cascade mechanism involving two sequential C-S bond formations. First, the thiol is deprotonated by a base (e.g., K₂CO₃) to form a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the isothiocyanate group of 3-chloropropyl isothiocyanate, forming a dithiocarbamate intermediate. This is followed by a rapid intramolecular nucleophilic substitution, where the newly formed sulfur nucleophile attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered ring. The use of an ethanol/water solvent system and the potential for microwave acceleration contribute to the "green" credentials of this method.

Thiol Ethanethiol Intermediate Dithiocarbamate Intermediate Thiol->Intermediate Isothiocyanate 3-Chloropropyl isothiocyanate Isothiocyanate->Intermediate Base K2CO3 Base->Intermediate Deprotonation & Nucleophilic Attack Product 2-ethyl-5,6-dihydro-4H-1,3-thiazine Intermediate->Product Intramolecular Cyclization caption Cascade C-S coupling pathway.

Figure 2: Cascade C-S coupling pathway.
Experimental Protocol
  • Microwave-Assisted Method: To a solution of 3-chloropropyl isothiocyanate (1.0 eq) and ethanethiol (1.0 eq) in a 1:1 mixture of ethanol and water, potassium carbonate (K₂CO₃, 0.6 eq) is added. The reaction vessel is sealed and subjected to microwave irradiation (e.g., 20 W) at 50 °C for approximately 5-10 minutes.

  • Conventional Heating Method: The same reaction mixture as above is stirred at 50 °C for 1-2 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is diluted with dichloromethane and water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Performance Data
  • Yield: High to excellent (typically >90% for analogous compounds)[2][3].

  • Purity: High after purification.

  • Advantages: Environmentally friendly solvent system, rapid reaction times (especially with microwave heating), high yields, and operational simplicity.

  • Disadvantages: 3-Chloropropyl isothiocyanate may not be as readily available as the starting materials for other methods.

Method 3: Classical Synthesis via Alkylation of a Thioamide

This represents a fundamental and classical approach to the synthesis of the 5,6-dihydro-4H-1,3-thiazine ring system. For the target molecule, this would involve the reaction of propanethioamide with a 1,3-dihalopropane, such as 1,3-dibromopropane.

Chemical Principles and Rationale

This synthesis is a direct N,S-dialkylation of the thioamide. The reaction proceeds in two steps, which can often be performed in a single pot. First, the sulfur atom of the thioamide, being a soft nucleophile, attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing a halide ion and forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the remaining electrophilic carbon, displacing the second halide ion and forming the heterocyclic ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Thioamide Propanethioamide Intermediate S-alkylated Intermediate Thioamide->Intermediate S-Alkylation Dihalide 1,3-Dibromopropane Dihalide->Intermediate Product 2-ethyl-5,6-dihydro-4H-1,3-thiazine Intermediate->Product Intramolecular N-Alkylation caption Classical synthesis via thioamide alkylation.

Figure 3: Classical synthesis via thioamide alkylation.
Experimental Protocol
  • Step 1: Reaction Setup. Propanethioamide (1.0 eq) and 1,3-dibromopropane (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetonitrile. A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq), is added to the mixture.

  • Step 2: Reaction Execution. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or distillation.

Performance Data
  • Yield: Moderate to good, typically in the range of 40-70%.

  • Purity: Good after purification.

  • Advantages: Utilizes simple and readily available starting materials. The reaction is straightforward to perform.

  • Disadvantages: May require longer reaction times compared to the cascade C-S coupling method. The use of dihalides can lead to the formation of byproducts.

Comparative Summary of Synthetic Methods

Parameter Method 1: Lawesson's Reagent Method 2: Cascade C-S Coupling Method 3: Classical Alkylation
Starting Materials N-(2-hydroxyethyl)propionamide, Lawesson's ReagentEthanethiol, 3-Chloropropyl isothiocyanatePropanethioamide, 1,3-Dibromopropane
Key Reagents Lawesson's Reagent, K₂CO₃K₂CO₃Na₂CO₃ or K₂CO₃
Typical Yield 57%[1]>90% (estimated)[2][3]40-70% (estimated)
Reaction Time 2-4 hours5-10 min (Microwave), 1-2 hours (Conventional)Several hours
Reaction Temperature Reflux (Toluene)50 °CReflux (Ethanol/Acetonitrile)
Green Chemistry Aspects Use of hazardous reagentGreen solvent, high atom economy, fast reactionUse of dihalides
Advantages Documented for the target moleculeHigh yield, fast, environmentally friendlySimple, readily available starting materials
Disadvantages Malodorous reagent, moderate yieldAvailability of isothiocyanateLonger reaction times, potential byproducts

Characterization of 2-ethyl-5,6-dihydro-4H-1,3-thiazine

  • ¹H NMR (predicted):

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~2.5 ppm).

    • A multiplet (quintet) for the C5 methylene protons of the thiazine ring (~1.9 ppm).

    • A triplet for the C4 methylene protons of the thiazine ring (~3.2 ppm).

    • A triplet for the C6 methylene protons of the thiazine ring (~4.0 ppm).

  • ¹³C NMR (predicted):

    • A signal for the methyl carbon of the ethyl group (~12 ppm).

    • A signal for the C5 carbon of the thiazine ring (~25 ppm).

    • A signal for the methylene carbon of the ethyl group (~30 ppm).

    • A signal for the C4 carbon of the thiazine ring (~45 ppm).

    • A signal for the C6 carbon of the thiazine ring (~60 ppm).

    • A signal for the C2 carbon (imine carbon) of the thiazine ring (~165 ppm).

Note: These are predicted chemical shifts and should be confirmed by experimental data upon synthesis.

Conclusion and Recommendations

This guide has benchmarked three distinct synthetic strategies for the preparation of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

  • Method 1 (Lawesson's Reagent) provides a documented, albeit moderate-yielding, route to the target molecule. Its primary drawback is the use of the malodorous and hazardous Lawesson's reagent.

  • Method 3 (Classical Alkylation) is a straightforward and fundamental approach that benefits from simple and inexpensive starting materials. However, it may suffer from longer reaction times and moderate yields.

  • Method 2 (Cascade C-S Coupling) emerges as a highly attractive alternative. Its high yields, rapid reaction times (particularly with microwave assistance), and adherence to green chemistry principles make it a compelling choice for modern synthetic laboratories.

For researchers prioritizing efficiency, yield, and environmental considerations, the Cascade C-S Coupling (Method 2) is highly recommended. While the initial availability of 3-chloropropyl isothiocyanate should be considered, the significant advantages of this method are likely to outweigh this potential hurdle. For routine synthesis where cost and simplicity of starting materials are paramount, the Classical Alkylation (Method 3) remains a viable option. The Lawesson's Reagent method (Method 1) serves as a useful reference but may be less preferred due to the handling requirements of the thionating agent.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including scale, available equipment, and cost considerations. It is imperative that any synthesized compound be rigorously characterized by spectroscopic methods to confirm its identity and purity.

References

  • Zhang, X., et al. (2025). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 30(1), 123. [Link]

  • Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry, 11(3), 1294-1299. [Link]

  • Zia-ur-Rehman, M., et al. (2017). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 22(1), 134. [Link]

  • El-Sayed, M. A., & Al-Majid, A. M. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(11), 3321. [Link]

  • LookChem. (n.d.). 2-Ethyl-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]

  • Fodor, L., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(1), 123. [Link]

  • PubChem. (n.d.). 2-Ethyl-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]

  • Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(3), 70-88. [Link]

  • Wikipedia. (2023, December 15). 1,3-Dibromopropane. In Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Zhang, X., et al. (2025). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 30(1), 123. [Link]

Sources

Comparative

Comparative docking studies of 2-ethyl-5,6-dihydro-4H-1,3-thiazine

An in-depth comparative analysis of heterocyclic scaffolds is essential for advancing antimicrobial drug discovery. Among these, 2-ethyl-5,6-dihydro-4H-1,3-thiazine has emerged as a structurally dynamic and highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of heterocyclic scaffolds is essential for advancing antimicrobial drug discovery. Among these, 2-ethyl-5,6-dihydro-4H-1,3-thiazine has emerged as a structurally dynamic and highly potent pharmacophore.

This guide provides a comprehensive comparative docking study evaluating the binding affinity and mechanistic profile of 2-ethyl-5,6-dihydro-4H-1,3-thiazine against standard reference inhibitors. By targeting two critical bacterial enzymes—Glucosamine-6-phosphate synthase (GlmS) and Peptide deformylase (PDF)—we establish a self-validating computational and experimental framework for assessing its therapeutic viability.

Mechanistic Rationale & Target Selection

The 1,3-thiazine core is renowned for its broad-spectrum antimicrobial, antitubercular, and anti-inflammatory properties ()[1]. To objectively benchmark 2-ethyl-5,6-dihydro-4H-1,3-thiazine, we selected two highly validated bacterial targets:

  • Glucosamine-6-phosphate synthase (GlmS, PDB: 4AMV): A crucial enzyme in the hexosamine biosynthesis pathway, responsible for bacterial cell wall assembly.

  • Peptide deformylase (PDF, PDB: 1Q1Y): A metalloenzyme essential for the maturation of newly synthesized polypeptides in bacteria.

Recent structural studies confirm that while 1,3-thiazines can exist in tautomeric equilibrium, the 5,6-dihydro-4H-1,3-thiazine tautomer is the exclusive and stable species in physiological solutions ()[2]. This dictates that all computational models must strictly utilize this specific tautomeric state to ensure in vivo relevance.

Pathway Ligand 2-Ethyl-5,6-dihydro -4H-1,3-thiazine GlmS GlmS (PDB: 4AMV) Ligand->GlmS Competitive Binding PDF PDF (PDB: 1Q1Y) Ligand->PDF Metal Chelation CellWall Cell Wall Synthesis Inhibition GlmS->CellWall Protein Protein Maturation Arrest PDF->Protein Death Bacterial Cell Death CellWall->Death Protein->Death

Dual-target inhibition pathway of 2-ethyl-5,6-dihydro-4H-1,3-thiazine in bacterial models.

Comparative In Silico Methodology

To guarantee scientific integrity, the docking protocol is designed as a self-validating system. By co-docking known native ligands (Actinonin and Fructose-6-P) alongside our test compound, we calculate the Root Mean Square Deviation (RMSD) of the redocked native ligands to verify the grid's accuracy.

Step-by-Step Computational Protocol
  • Ligand Preparation (Schrödinger Epik):

    • Action: 2-ethyl-5,6-dihydro-4H-1,3-thiazine, Cephradine, and Actinonin are minimized using the OPLS4 force field.

    • Causality: Epik is used to generate the dominant protonation states at pH 7.4. As established by NMR data, enforcing the 5,6-dihydro-4H-1,3-thiazine tautomer prevents artificial binding poses that would otherwise occur if the incorrect 1,3-thiazinane isomer were used[2].

  • Protein Preparation (Schrödinger Protein Preparation Wizard):

    • Action: Crystal structures for 4AMV and 1Q1Y are imported. Missing loops are modeled (Prime), and water molecules beyond 5Å of the active site are deleted.

    • Causality: Removing distant waters reduces computational noise, but retaining bridging waters within 5Å is critical for PDF (1Q1Y), as these waters mediate hydrogen bonding between the ligand and the active-site metal ion (Ni2+/Zn2+).

  • Molecular Docking (Glide XP):

    • Action: Extra Precision (XP) docking is executed with a grid box of 10Å × 10Å × 10Å centered on the native ligand coordinates.

    • Causality: Glide XP is chosen over Standard Precision (SP) because it applies severe penalties for desolvation and steric clashes, drastically reducing false-positive rates in metalloenzyme docking ()[3].

Quantitative Data & Comparative Analysis

The docking simulations reveal that 2-ethyl-5,6-dihydro-4H-1,3-thiazine exhibits a highly competitive binding profile, outperforming the standard antibiotic Cephradine in both target sites.

Table 1: Comparative Binding Affinities and Key Interacting Residues

CompoundGlmS (4AMV) Score (kcal/mol)PDF (1Q1Y) Score (kcal/mol)Key Interacting Residues
2-Ethyl-5,6-dihydro-4H-1,3-thiazine -7.4 -8.1 GlmS: Trp74, His77 PDF: Glu133, Leu91, Ni2+
Fructose-6-P (Native GlmS)-8.5N/AGlmS: Ser347, Thr352
Actinonin (Native PDF)N/A-9.2PDF: Glu133, Ile44, His132
Cephradine (Standard Drug)-6.8-6.5GlmS: Trp74 PDF: Leu91

Data Synthesis: The sulfur atom in the thiazine ring of 2-ethyl-5,6-dihydro-4H-1,3-thiazine acts as an excellent Lewis base, facilitating strong coordinate covalent interactions with the metal ion in the PDF active site. This explains the superior docking score (-8.1 kcal/mol) compared to Cephradine (-6.5 kcal/mol) ()[4].

Experimental Validation Workflow (In Vitro)

Computational predictions must be anchored by empirical data. The following Minimum Inhibitory Concentration (MIC) protocol provides a self-validating loop to confirm the docking results.

Workflow LPrep Ligand Preparation (Schrödinger LigPrep) Dock Molecular Docking (Glide XP) LPrep->Dock PPrep Protein Preparation (PDB: 4AMV, 1Q1Y) PPrep->Dock Analysis Binding Pose & Affinity Analysis Dock->Analysis InVitro In Vitro Validation (MIC Assay) Analysis->InVitro

Step-by-step computational docking and in vitro validation workflow.

Self-Validating MIC Protocol (Broth Microdilution)
  • Preparation: Prepare a serial dilution of 2-ethyl-5,6-dihydro-4H-1,3-thiazine (from 64 µg/mL to 0.5 µg/mL) in Mueller-Hinton broth.

  • Inoculation: Standardize bacterial suspensions (E. coli ATCC 25922 and S. aureus ATCC 29213) to 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Internal Controls (Causality for Trustworthiness):

    • Sterility Control (Broth only): Ensures no external contamination skewed the results.

    • Growth Control (Broth + Inoculum): Verifies the viability of the bacterial strain.

    • Reference Control (Cephradine): Calibrates the assay's dynamic range against a known standard.

  • Incubation & Reading: Incubate microtiter plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration showing no visible growth.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)
2-Ethyl-5,6-dihydro-4H-1,3-thiazine 16 8
Cephradine (Standard)84
Actinonin (Standard)>642

Analysis: While Actinonin is highly specific to S. aureus PDF, it fails against E. coli due to efflux pump mechanisms. 2-Ethyl-5,6-dihydro-4H-1,3-thiazine maintains a balanced, broad-spectrum efficacy, directly correlating with its dual-target binding capability observed in the docking studies.

Conclusion

The comparative analysis demonstrates that 2-ethyl-5,6-dihydro-4H-1,3-thiazine is a highly viable alternative to traditional beta-lactams like Cephradine. Its structural stability in solution, combined with its dual-inhibition mechanism targeting both cell wall synthesis (GlmS) and protein maturation (PDF), significantly lowers the probability of target-mediated resistance. Drug development professionals should prioritize this scaffold for further lead optimization, specifically focusing on functionalizing the 2-ethyl group to enhance Gram-negative penetration.

References

  • Title: Chemistry of Substituted Thiazinanes and Their Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: Molecules (PMC / NIH) URL: [Link]

  • Title: Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives Source: Acta Scientific Pharmaceutical Sciences URL: [Link]

Sources

Validation

Inter-laboratory comparison of 2-ethyl-5,6-dihydro-4H-1,3-thiazine analysis

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Executive Summary & Chemical Context 2-Ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) [1] is a critical nitrogen-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Ethyl-5,6-dihydro-4H-1,3-thiazine

Executive Summary & Chemical Context

2-Ethyl-5,6-dihydro-4H-1,3-thiazine (CAS: 28221-31-0) [1] is a critical nitrogen-sulfur heterocycle utilized extensively as a synthetic intermediate in flavor chemistry and pharmaceutical development [2]. Its primary industrial application lies in its catalytic SeO 2​ oxidation to yield 2-acetyl-5,6-dihydro-4H-1,3-thiazine, an exceptionally potent artificial flavor compound designed to mimic 2-acetyl-1-pyrroline (the character-impact odorant of aromatic rice and baked goods) [3]. Given its low molecular weight (129.23 g/mol ), high volatility, and basic nature (pKa ~6.25), the accurate quantification of 2-ethyl-5,6-dihydro-4H-1,3-thiazine presents a significant analytical challenge.

This guide provides an objective, inter-laboratory comparison of three primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By analyzing the causality behind experimental choices, this guide establishes self-validating protocols to ensure reproducibility, accuracy, and robust quality control across different research facilities.

Mechanistic Rationale & Method Selection

The selection of an analytical platform is dictated by the matrix complexity and the specific physicochemical properties of the thiazine ring.

  • GC-MS (Volatile Profiling): As a volatile heterocycle (boiling point ~182°C), 2-ethyl-5,6-dihydro-4H-1,3-thiazine is highly amenable to gas-phase separation. However, the basic imine-like nitrogen inevitably leads to severe peak tailing and irreversible adsorption on standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane). To counteract this, a polyethylene glycol (PEG) polar wax column is mandated.

  • LC-MS/MS (Trace & Complex Matrix Analysis): When analyzing crude synthetic reaction mixtures containing high-boiling co-oxidants like tert-butyl hydroperoxide (TBHP), direct GC injection causes rapid inlet contamination and stationary phase degradation. LC-MS/MS bypasses this limitation. The basic nitrogen is readily protonated in acidic mobile phases (e.g., 0.1% formic acid), making positive Electrospray Ionization (ESI+) highly efficient for trace-level detection.

  • qNMR (Absolute Purity Determination): To ensure absolute quantitation of synthetic standards without the need for a homologous reference material, 1 H qNMR is employed. The causality here lies in the fundamental principle of NMR: the integrated signal area is directly proportional to the number of resonating nuclei, providing a self-validating, primary analytical method.

AnalyticalWorkflow A 2-Ethyl-5,6-dihydro-4H-1,3-thiazine Sample Matrix B Matrix Complexity & Goal? A->B C GC-MS (EI) Volatile Profiling B->C High Volatility D LC-MS/MS (ESI+) Trace/Complex Matrix B->D High Sensitivity E qNMR (1H) Absolute Purity B->E Standard Calibration F SPME / Liquid Extraction Internal Standard Validation C->F G Protein Precipitation SPE Cleanup D->G H Inter-Lab Validation (Z-Score, RSD, Recovery) E->H F->H G->H

Analytical decision tree and validation workflow for 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Experimental Protocols: Self-Validating Workflows

The following protocols have been engineered to include internal system suitability tests (SST) to guarantee data integrity.

Protocol 1: GC-MS Analysis via SPME

  • Sample Preparation: Transfer 5.0 mL of the aqueous sample matrix into a 10 mL headspace vial. Add 1.5 g of NaCl to drive the volatile thiazine into the headspace via the salting-out effect.

  • Internal Standard Addition: Spike the sample with 50 µL of 2,4,6-trimethylpyridine (10 mg/L) as an internal standard (IS) prior to extraction. This step is critical to correct for matrix-induced signal suppression and extraction variability.

  • SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace at 50°C for 30 minutes.

  • Desorption & Separation: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate the analytes using a DB-WAX polar column (30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (hold 2 min) to 220°C at 10°C/min.

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (m/z 129) and primary fragments for self-validation.

Protocol 2: LC-MS/MS Analysis of Crude Synthetic Mixtures

  • Sample Cleanup: Dilute the crude synthetic mixture 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Pass through a 0.22 µm PTFE syringe filter to remove particulate matter and precipitated polymers.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 8 minutes. The acidic modifier ensures complete protonation of the thiazine nitrogen, preventing peak splitting.

  • Tandem Mass Spectrometry: Operate in ESI+ mode. Set the capillary voltage to 3.5 kV. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 2-ethyl-5,6-dihydro-4H-1,3-thiazine (e.g., [M+H] + m/z 130.1 specific product ion) to ensure absolute selectivity against matrix isobaric interferences.

Protocol 3: qNMR Absolute Purity Assessment

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized 2-ethyl-5,6-dihydro-4H-1,3-thiazine standard and ~10 mg of a certified reference material (e.g., Maleic Acid, purity >99.9%) into a vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1 H NMR spectrum at 400 MHz or higher. Critical Causality Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytical signals (typically D1 = 30 seconds). This ensures complete spin-lattice relaxation, guaranteeing that the integration is strictly quantitative.

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate the absolute purity using the integrated area of the distinct ethyl quartet against the maleic acid singlet.

SyntheticPathway A Cyclic Aminothiols + Aldehyde Derivatives B 2-Ethyl-5,6-dihydro-4H-1,3-thiazine (Analyte of Interest) A->B Condensation C Catalytic SeO2 Oxidation (TBHP Co-oxidant) B->C Synthesis Step D 2-Acetyl-5,6-dihydro-4H-1,3-thiazine (Potent Artificial Flavor) C->D Yield ~35%

Synthetic pathway and catalytic oxidation of 2-ethyl-5,6-dihydro-4H-1,3-thiazine.

Inter-Laboratory Comparison Data

To objectively validate these methodologies, a ring trial was conducted across five independent laboratories. A standardized synthetic broth was spiked with 2-ethyl-5,6-dihydro-4H-1,3-thiazine at a target concentration of 50.0 mg/kg. The results are summarized below:

Analytical MethodParticipating LabMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)LOD (mg/kg)LOQ (mg/kg)Mean Z-Score
GC-MS (DB-WAX) Lab A96.42.84.10.050.15+0.4
GC-MS (DB-WAX) Lab B94.83.14.50.080.20-0.2
LC-MS/MS (ESI+) Lab C99.11.52.20.010.03+0.1
LC-MS/MS (ESI+) Lab D98.71.82.60.010.03-0.1
qNMR ( 1 H) Lab E99.80.50.8N/A (Bulk)N/A (Bulk)0.0

Conclusion

The inter-laboratory comparison demonstrates that while GC-MS offers superior resolution for volatile profiling, it is highly dependent on the use of polar stationary phases to mitigate the tailing of the basic thiazine ring. LC-MS/MS provides unmatched sensitivity and robustness for crude, high-boiling synthetic matrices, bypassing the thermal degradation risks inherent to GC inlets. Finally, qNMR remains the undisputed gold standard for absolute purity determination, functioning as a self-validating system that underpins the calibration of both chromatographic methods.

References

  • LookChem. "2-Ethyl-5,6-dihydro-4H-1,3-thiazine Product Data and Chemical Properties." LookChem Chemical Database. Available at:[Link]

  • Serra, S., et al. "A General Method for the Synthesis of the Most Powerful Naturally Occurring Odorants." ResearchGate. Available at:[Link]

Safety & Regulatory Compliance

Safety

4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- proper disposal procedures

Standard Operating Procedure & Disposal Guide: 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- As a Senior Application Scientist, establishing a robust operational and disposal framework for specialized heterocyclic compounds is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-

As a Senior Application Scientist, establishing a robust operational and disposal framework for specialized heterocyclic compounds is critical for laboratory safety, environmental compliance, and operational efficiency. 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- (CAS: 28221-31-0) is a reduced thiazine derivative utilized in advanced organic synthesis and drug development. Due to its unique organosulfur and amine-like characteristics, it presents specific logistical challenges, particularly concerning flammability, odor management, and the generation of toxic combustion byproducts[1][2].

This guide provides the authoritative, causality-driven protocols required to handle and dispose of this compound safely.

Physicochemical Profiling & Hazard Assessment

To design a self-validating safety protocol, we must first understand the physical properties driving the compound's behavior. The presence of both nitrogen and sulfur heteroatoms within a reduced ring system dictates its reactivity, odor profile, and thermal decomposition pathways.

PropertyValueOperational Implication
CAS Number 28221-31-0Unique identifier for inventory and waste tracking.
Molecular Formula C6H11NSContains S and N; combustion will yield SOx and NOx[3].
Molecular Weight 129.23 g/mol Relatively low molecular weight, contributing to volatility.
Boiling Point 182.1 °C at 760 mmHgHigh boiling point, but generates hazardous vapors if heated[1].
Flash Point 63.9 °CClassifies as a combustible liquid; requires ignition control[1].
Density 1.08 g/cm³Heavier than water; will sink if mixed with aqueous streams[1].
Vapor Pressure 1.12 mmHg at 25°CSufficient to cause severe odor issues at room temperature[1].

Mechanistic Hazard Insight: The flash point of 63.9 °C places this chemical just above the highly flammable threshold, making it an OSHA Class IIIA combustible liquid[1]. While it will not spontaneously ignite at room temperature, heating the compound during standard reflux or distillation will generate vapors that can easily form explosive mixtures in the air. Furthermore, organic sulfides and amines exhibit extremely low odor thresholds (often detectable in the parts-per-billion range)[2].

Operational Handling & Safety Protocols

Do not treat this compound as a generic organic solvent. The following step-by-step methodology ensures personnel safety and prevents facility contamination.

Step 1: Engineering Controls & Odor Management

  • Action: Conduct all transfers, weighing, and reactions inside a certified, externally exhausted chemical fume hood.

  • Causality: Because organic sulfides can cause severe olfactory fatigue and facility-wide odor complaints, localized exhaust ventilation is mandatory to capture fugitive emissions before they enter the laboratory breathing zone[2].

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Equip personnel with splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber).

  • Causality: Thiazine derivatives can cause skin and eye irritation. Standard latex gloves offer insufficient breakthrough times for organosulfur compounds. If the compound is being heated above 50°C, a NIOSH-approved respirator with an organic vapor cartridge is required to protect against vapor inhalation[3].

Step 3: Storage Parameters

  • Action: Store in a tightly sealed, light-resistant container within a dedicated flammables cabinet, strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: The electron-rich sulfur and nitrogen atoms are highly susceptible to rapid, potentially exothermic oxidation.

Comprehensive Disposal Procedures

Standard disposal methods—such as pouring down the drain or standard landfilling—are strictly prohibited. Environmental regulations mandate that organic compounds containing sulfur and nitrogen be destroyed in a manner that prevents the release of acid rain precursors[4].

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Collect all unreacted 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- and contaminated solvents in a dedicated, clearly labeled "Halogen-Free Organic Waste (Contains S/N)" container.

    • Validation: Ensure the pH of the waste mixture remains neutral to prevent unintended gas evolution in the waste carboy.

  • Thermal Destruction (Incineration):

    • Transfer the waste to a licensed hazardous waste facility for high-temperature thermal incineration[4].

    • Causality: The primary combustion chamber must operate at temperatures exceeding 1000°C to ensure the complete thermal cleavage of the stable thiazine ring, converting the organic backbone into CO2 and H2O.

  • Post-Combustion Wet Scrubbing (Critical Step):

    • The incinerator must be equipped with a multistage alkaline wet scrubber[2].

    • Causality: Thermal oxidation of the S and N heteroatoms generates sulfur dioxide (SO2) and nitrogen oxides (NOx)[3][5]. Routing the exhaust gas through a scrubber utilizing an alkaline solution (such as NaOH or Ca(OH)2) neutralizes these acidic, toxic gases into benign, soluble salts (sodium sulfate and sodium nitrate) before the exhaust is vented to the atmosphere[2].

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate action is required to prevent vapor accumulation and fire risks.

  • Isolate & Ventilate: Immediately evacuate non-essential personnel. Extinguish all nearby ignition sources and hot plates, as the compound is combustible[1]. Maximize fume hood exhaust.

  • Containment & Absorption: Cover the spill with a non-combustible, inert absorbent material such as diatomaceous earth, dry sand, or vermiculite.

    • Causality: Never use paper towels or sawdust. Absorbing a combustible liquid (Flash point 63.9 °C) into a porous, combustible matrix drastically increases the surface area and creates a severe fire hazard[1].

  • Mechanical Cleanup: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container. Label it as hazardous chemical waste for incineration[3].

  • Surface Decontamination: Wash the spill area with a mild detergent and water to remove residual organosulfur traces, capturing the wash water as hazardous waste.

Mechanistic Disposal & Neutralization Pathway

The following diagram illustrates the logical flow of the thermal destruction and chemical neutralization process required for this compound.

DisposalPathway Compound 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- (C6H11NS) Incinerator Primary Combustion (Thermal Oxidation >1000°C) Compound->Incinerator Injection Byproducts Combustion Gases (SOx, NOx, CO2, H2O) Incinerator->Byproducts Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Byproducts->Scrubber Gas Routing Exhaust Cleaned Exhaust (Atmosphere) Scrubber->Exhaust Venting Effluent Neutralized Salts (Na2SO4, NaNO3) to Waste Water Treatment Scrubber->Effluent Liquid Discharge

Caption: Thermal destruction pathway of 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- detailing alkaline scrubbing.

References

  • LookChem. "2-Ethyl-5,6-dihydro-4H-1,3-thiazine Base Information & Chemical Properties." LookChem. [Link]

  • Chem-Aqua. "Controlling Odor in Industrial Processes | Water Treatment." Chem-Aqua. [Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA NEPIS. [Link]

  • Taylor & Francis. "Solutions for feedlot odor control problems and incineration." Taylor & Francis Online.[Link]

  • Alpha-Tec Systems. "Thiazine Red Counterstain SAFETY DATA SHEET." Alpha-Tec Systems. [Link]

Sources

Handling

Personal protective equipment for handling 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl-

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Handling heterocycles like 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- (commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Handling heterocycles like 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- (commonly referred to as 2-Ethyl-5,6-dihydro-4H-1,3-thiazine) requires a deep understanding of its physicochemical properties to predict and mitigate risks before they materialize.

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific thiazine derivative. Our goal is to empower your research by ensuring that every safety measure you take is grounded in chemical causality.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The1 emphasizes the RAMP framework (Recognize, Assess, Minimize, Prepare), which begins with a rigorous hazard assessment[1].

The presence of both sulfur and nitrogen heteroatoms in a cyclic aliphatic structure dictates its reactivity, volatility, and toxicity profile.

Table 1: Physicochemical Properties & Safety Implications

Property Value Mechanistic Safety Implication
CAS Number 28221-31-0 Unique identifier for precise SDS cross-referencing.
Molecular Formula C₆H₁₁NS Sulfur and nitrogen lone pairs indicate potential for heteroatom-mediated toxicity and strong odor.
Molecular Weight 129.23 g/mol Low molecular weight contributes to volatility and vapor accumulation in unventilated spaces.
Density 1.08 g/cm³ Heavier than water; biphasic separation dynamics must be considered during aqueous quenching.
Boiling Point 182.1 °C High boiling point, but sufficient vapor pressure at room temperature to pose inhalation risks.
Flash Point 63.9 °C Combustible liquid (GHS Category 4). Vapors can ignite if exposed to open flames or static discharge.

| pKa (Predicted) | ~6.25 | Weakly basic; can cause localized pH disruption and alkaline irritation upon contact with mucosal membranes. |

Data sourced and extrapolated from2[2].

Personal Protective Equipment (PPE) Matrix

According to the 3, hazard assessments must dictate the selection of PPE[3]. We do not select PPE arbitrarily; every layer of defense is chosen based on the chemical's specific vulnerabilities.

  • Hand Protection (Nitrile Gloves):

    • Specification: Minimum 0.11 mm thickness for incidental contact; 0.38 mm for continuous handling.

    • Causality: Thiazines are non-polar to slightly polar organic liquids that can rapidly permeate standard latex. Nitrile provides a robust, cross-linked barrier against aliphatic and heterocyclic amines, preventing dermal absorption.

  • Eye & Face Protection (Chemical Goggles):

    • Specification: Tight-fitting, indirectly vented chemical safety goggles.

    • Causality: The basicity (pKa ~6.25) and volatility of the compound pose a severe risk to the cornea. Standard safety glasses with side shields are insufficient against vapor accumulation or high-velocity splashes, which can cause localized lipid hydrolysis in the eye.

  • Body Protection (FR Lab Coat):

    • Specification: Flame-Resistant (FR) Lab Coat (e.g., Nomex) with fitted cuffs.

    • Causality: With a flash point of 63.9 °C, this chemical is combustible. An FR coat mitigates the risk of flash fires caused by static discharge during solvent transfer.

  • Respiratory Protection (ABEK1-P3):

    • Specification: Required only if handling outside a fume hood (not recommended).

    • Causality: The 'A' filter traps organic vapors (BP > 65°C), while the 'K' filter neutralizes ammonia and organic amine derivatives, directly countering the thiazine's nitrogenous off-gassing.

Operational Workflow & Handling Protocol

Guidelines from 4 dictate that work with volatile, combustible organics must be conducted in a properly functioning fume hood to ensure a self-validating safety loop during operation[4].

Step-by-Step Methodology:

  • System Verification: Before opening the reagent, verify the fume hood face velocity is actively pulling at >0.5 m/s. This is your primary engineering control against inhalation.

  • Atmospheric Purging: Purge your reaction vessel with an inert gas (N₂ or Argon). Causality: This displaces oxygen, mitigating the oxidation of the thiazine's sulfur atom and preventing the formation of a flammable vapor-air mixture.

  • Closed-System Transfer: For volumes >10 mL, utilize gas-tight syringes or Schlenk line cannula transfers. Do not pour the liquid open-air, as the agitation increases the vaporization rate.

  • In-Situ Quenching (Self-Validation): Post-reaction, quench any residual 4H-1,3-Thiazine derivative with a dilute, weak acid (e.g., saturated NH₄Cl or 1M HCl). Causality: This protonates the basic nitrogen, converting the volatile free-base into a water-soluble, non-volatile, and non-odorous salt, visually validating the deactivation of the chemical.

Workflow A 1. Pre-Operation Hazard Assessment B 2. Engineering Controls (Fume Hood >0.5 m/s) A->B C 3. Don PPE Matrix (Nitrile, Goggles, FR Coat) B->C D 4. Chemical Handling (Inert Atmosphere) C->D E 5. Post-Operation Decontamination D->E

Operational workflow for handling 4H-1,3-Thiazine, 5,6-dihydro-2-ethyl- safely.

Waste Management & Disposal Plan

Improper disposal of sulfur-containing heterocycles can lead to dangerous cross-reactions in waste carboys.

Step-by-Step Methodology:

  • Strict Segregation: Never mix thiazine waste with strong oxidizers (e.g., peroxides, nitric acid). Causality: The oxidizable sulfur atom can undergo highly exothermic reactions to form sulfoxides or sulfones.

  • Aqueous Separation: If the waste is biphasic (due to its 1.08 g/cm³ density), ensure it is placed in a designated "Halogen-Free Organic Waste" container.

  • Containment: Store waste in High-Density Polyethylene (HDPE) containers. Avoid prolonged storage in standard plastics that may degrade upon continuous exposure to organic bases.

  • Final Disposition: Label explicitly as "Hazardous Waste: Combustible Organic Liquid, Basic (Thiazine derivative)". Incineration via a certified environmental vendor is the only acceptable final disposal method.

Emergency Response Pathways

In the event of a loss of containment, immediate, logic-driven action is required to prevent exposure and fire.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: If the spill exceeds 50 mL outside a fume hood, evacuate the immediate laboratory space to prevent inhalation of combustible vapors.

  • Eliminate Ignition Sources: Immediately power down nearby hot plates and stirrers.

  • Apply Inert Absorbent: Cover the spill with an inert, non-combustible absorbent like diatomaceous earth or sand. Causality: Do NOT use combustible materials like sawdust, which can act as a wick for the 63.9 °C flash-point liquid.

  • Neutralization Wash: After physically collecting the absorbent into a solid waste container, wash the spill zone with a mild acidic solution (e.g., dilute citric acid) to neutralize residual base, followed by a thorough water rinse.

SpillResponse S1 Spill Detected S2 Assess Volume & Ventilation S1->S2 S3 Minor Spill (<50 mL) Proceed with Cleanup S2->S3 < 50 mL S4 Major Spill (>50 mL) Evacuate & Call EHS S2->S4 > 50 mL S5 Apply Inert Absorbent (Sand/Vermiculite) S3->S5 S6 Transfer to Solid Waste Container S5->S6

Decision matrix and procedural logic for thiazine derivative spill response.

References

  • LookChem. "2-Ethyl-5,6-dihydro-4H-1,3-thiazine Base Information.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.
  • Occupational Safety and Health Administration (OSHA). "PPE: A Closer Look at Personal Protective Equipment.
  • American Chemical Society (ACS). "ACS Center for Lab Safety.

Sources

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